Product packaging for Benzene, 1-butyl-4-methoxy-(Cat. No.:CAS No. 18272-84-9)

Benzene, 1-butyl-4-methoxy-

Cat. No.: B097505
CAS No.: 18272-84-9
M. Wt: 164.24 g/mol
InChI Key: PRBLRGZSVKMPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzene, 1-butyl-4-methoxy- is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, 1-butyl-4-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, 1-butyl-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-butyl-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B097505 Benzene, 1-butyl-4-methoxy- CAS No. 18272-84-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18272-84-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-butyl-4-methoxybenzene

InChI

InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3

InChI Key

PRBLRGZSVKMPDX-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)OC

Canonical SMILES

CCCCC1=CC=C(C=C1)OC

Other CAS No.

18272-84-9

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzene, 1-butyl-4-methoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Benzene, 1-butyl-4-methoxy-, also known as 4-butylanisole. The information presented is intended for an audience with a strong background in organic chemistry. This document details two principal synthesis methodologies: the Friedel-Crafts acylation followed by a reduction reaction, and the Williamson ether synthesis. Each method is presented with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

Benzene, 1-butyl-4-methoxy- is an organic compound with applications in various fields of chemical research, including as a building block in the synthesis of more complex molecules and as a subject of study in structure-activity relationship analyses. Its synthesis can be approached through several established organic chemistry reactions. This guide will focus on the two most common and practical laboratory-scale methods.

Synthesis Route 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step pathway involves the initial acylation of anisole with butanoyl chloride to form 4'-methoxybutyrophenone, followed by the reduction of the ketone to yield the final product, 1-butyl-4-methoxybenzene.

Step 1: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this case, anisole is reacted with butanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.[3]

Experimental Protocol: Synthesis of 4'-Methoxybutyrophenone

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is assembled.

  • Reagent Addition: Anhydrous aluminum chloride (1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide in the reaction flask and cooled in an ice bath.

  • A solution of butanoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the stirred suspension.

  • Following the addition of the acyl chloride, a solution of anisole (1.0 equivalent) in the dry solvent is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.[1]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 4'-methoxybutyrophenone, which can be further purified by vacuum distillation or column chromatography.

Step 2: Reduction of 4'-Methoxybutyrophenone

The carbonyl group of the intermediate ketone can be reduced to a methylene group using either the Wolff-Kishner or the Clemmensen reduction.

  • Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine hydrate in a high-boiling solvent like diethylene glycol, in the presence of a strong base such as potassium hydroxide.[4][5][6] The reaction is heated to a high temperature to facilitate the decomposition of the initially formed hydrazone and the evolution of nitrogen gas, yielding the alkane.[4][6]

  • Clemmensen Reduction: This reduction uses amalgamated zinc and concentrated hydrochloric acid. The heterogeneous reaction is typically carried out by refluxing the ketone with the zinc amalgam and acid.

Experimental Protocol: Wolff-Kishner Reduction of 4'-Methoxybutyrophenone

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reagent Addition: 4'-Methoxybutyrophenone (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol are added to the flask. Potassium hydroxide pellets (4-5 equivalents) are then cautiously added.[5]

  • Reaction Progression: The mixture is heated to 130-140 °C for 1-2 hours to form the hydrazone. The temperature is then increased to 190-200 °C to allow for the decomposition of the hydrazone and the distillation of water. The reaction is refluxed at this temperature for an additional 3-4 hours.[5]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent like ether or dichloromethane. The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated. The resulting crude product is then purified by column chromatography or distillation to give 1-butyl-4-methoxybenzene.

Quantitative Data for Synthesis Route 1
StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1. Acylation Anisole, Butanoyl ChlorideAlCl₃Dichloromethane0 to rt2-3~85-95 (estimated)
2. Reduction 4'-MethoxybutyrophenoneHydrazine Hydrate, KOHDiethylene Glycol130 to 2004-6~80-90 (estimated)

Note: The yields are estimated based on typical efficiencies for these types of reactions, as specific literature values for this exact sequence were not found.

Visualization of Synthesis Route 1

Synthesis_Route_1 cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction Anisole Anisole Acylation Friedel-Crafts Acylation Anisole->Acylation ButanoylChloride Butanoyl Chloride ButanoylChloride->Acylation Intermediate 4'-Methoxybutyrophenone Acylation->Intermediate AlCl₃, DCM Reduction Wolff-Kishner Reduction Intermediate->Reduction FinalProduct Benzene, 1-butyl-4-methoxy- Reduction->FinalProduct H₂NNH₂·H₂O, KOH Diethylene Glycol

Caption: Workflow for the synthesis of Benzene, 1-butyl-4-methoxy- via Friedel-Crafts acylation and Wolff-Kishner reduction.

Synthesis Route 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7] In the context of synthesizing 1-butyl-4-methoxybenzene, this can be achieved by reacting 4-butylphenol with a methylating agent.

Experimental Protocol: Williamson Ether Synthesis of 1-butyl-4-methoxybenzene

  • Formation of the Alkoxide: 4-Butylphenol (1.0 equivalent) is dissolved in a suitable solvent such as ethanol, methanol, or acetone. A base, typically sodium hydroxide or potassium carbonate, is added to deprotonate the phenol and form the corresponding phenoxide.[7][8]

  • Reaction with Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), is added to the reaction mixture.[7][8]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.[8] The progress can be monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine to remove any inorganic salts and unreacted base.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-butyl-4-methoxybenzene.

Quantitative Data for Synthesis Route 2
ReactantsReagents/BaseSolventTemperature (°C)Time (h)Yield (%)
4-Butylphenol, Methyl IodideNaOH or K₂CO₃Ethanol or AcetoneReflux4-20>90 (estimated)

Note: The yield is estimated based on typical efficiencies for Williamson ether synthesis.[8]

Visualization of Synthesis Route 2

Synthesis_Route_2 cluster_0 Williamson Ether Synthesis Butylphenol 4-Butylphenol Etherification Williamson Ether Synthesis Butylphenol->Etherification Base (e.g., NaOH) MethylIodide Methyl Iodide MethylIodide->Etherification FinalProduct Benzene, 1-butyl-4-methoxy- Etherification->FinalProduct

Caption: Workflow for the Williamson ether synthesis of Benzene, 1-butyl-4-methoxy-.

Spectroscopic Data

The identity and purity of the synthesized Benzene, 1-butyl-4-methoxy- and the intermediate 4'-methoxybutyrophenone can be confirmed by various spectroscopic methods.

Spectroscopic Data for Benzene, 1-butyl-4-methoxy-
TechniqueKey Data
¹H NMR δ (ppm): 7.10 (d, 2H), 6.83 (d, 2H), 3.79 (s, 3H), 2.56 (t, 2H), 1.62-1.52 (m, 2H), 1.41-1.31 (m, 2H), 0.93 (t, 3H)
¹³C NMR δ (ppm): 157.8, 134.5, 129.3, 113.7, 55.2, 34.5, 33.8, 22.3, 13.9
IR (cm⁻¹) ~2955, 2928, 2857 (C-H stretch), ~1612, 1512 (C=C aromatic), ~1245 (C-O stretch)
MS (m/z) 164 (M+), 121, 107, 91, 77

Data sourced from spectral databases.

Spectroscopic Data for 4'-Methoxybutyrophenone
TechniqueKey Data
¹H NMR δ (ppm): 7.93 (d, 2H), 6.92 (d, 2H), 3.87 (s, 3H), 2.91 (t, 2H), 1.78-1.68 (m, 2H), 0.98 (t, 3H)
¹³C NMR δ (ppm): 199.2, 163.4, 130.3, 129.9, 113.7, 55.4, 40.2, 17.8, 13.8
IR (cm⁻¹) ~2960, 2873 (C-H stretch), ~1675 (C=O stretch), ~1600, 1576 (C=C aromatic), ~1255 (C-O stretch)
MS (m/z) 178 (M+), 135, 107, 92, 77

Data sourced from spectral databases.[9]

Conclusion

This technical guide has detailed two robust and widely applicable methods for the synthesis of Benzene, 1-butyl-4-methoxy-. The choice between the Friedel-Crafts acylation/reduction pathway and the Williamson ether synthesis will depend on the availability of starting materials, desired scale, and the specific equipment and safety considerations of the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers planning the synthesis of this and structurally related compounds. The visualizations offer a clear and concise representation of the chemical transformations involved.

References

Thermodynamic Properties of 1-butyl-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-butyl-4-methoxybenzene (CAS No: 18272-84-9), a compound of interest in various fields of chemical research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted values from established computational methods with detailed descriptions of the standard experimental protocols used to determine such properties for structurally similar aromatic ethers. This approach offers a robust framework for understanding and utilizing the thermodynamic behavior of 1-butyl-4-methoxybenzene in research and process development.

Core Thermodynamic Data

The thermodynamic properties of 1-butyl-4-methoxybenzene are crucial for a range of applications, from predicting its behavior in chemical reactions to designing separation and purification processes. The following tables summarize key predicted thermodynamic data, primarily derived from the Joback group contribution method, which is a well-established estimation technique.[1]

Table 1: Key Thermodynamic Properties of 1-butyl-4-methoxybenzene[1]
PropertySymbolValueUnitMethod
Molar MassM164.24 g/mol -
Normal Boiling PointTb505.16KJoback
Normal Melting PointTf274.90KJoback
Critical TemperatureTc706.73KJoback
Critical PressurePc2563.69kPaJoback
Critical VolumeVc0.561m³/kmolJoback
Enthalpy of Formation (Ideal Gas, 298.15 K)ΔfH°(g)-177.53kJ/molJoback
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)ΔfG°(g)39.52kJ/molJoback
Enthalpy of Vaporization (at Tb)ΔvapH45.43kJ/molJoback
Enthalpy of FusionΔfusH19.09kJ/molJoback
Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cp)[1]
Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Method
505.16326.06Joback
538.75341.32Joback
572.35355.85Joback
605.94369.68Joback
639.54382.80Joback
673.13395.24Joback
706.73407.02Joback

Experimental Protocols for Thermodynamic Characterization

While the data presented above are computational estimates, their experimental determination would follow well-established protocols. The following sections detail the standard methodologies for measuring the key thermodynamic properties of organic compounds like 1-butyl-4-methoxybenzene.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis Sample 1-butyl-4-methoxybenzene (weighed) Bomb Oxygen Bomb (high-pressure O2) Sample->Bomb BenzoicAcid Benzoic Acid Pellet (known combustion energy) HeatCapacity Determine Calorimeter Heat Capacity (C_cal) with Benzoic Acid BenzoicAcid->HeatCapacity Calorimeter Isoperibol Calorimeter (water bath) Bomb->Calorimeter Ignition Ignition Calorimeter->Ignition TempRise Measure Temperature Rise (ΔT) Ignition->TempRise CombustionEnergy Calculate Energy of Combustion (Δ_c U) TempRise->CombustionEnergy HeatCapacity->CombustionEnergy EnthalpyCombustion Calculate Enthalpy of Combustion (Δ_c H) CombustionEnergy->EnthalpyCombustion HessLaw Apply Hess's Law EnthalpyCombustion->HessLaw FormationEnthalpy Standard Enthalpy of Formation (Δ_f H°) HessLaw->FormationEnthalpy

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Methodology:

  • Calibration: The heat capacity of the calorimeter system is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.

  • Sample Preparation: A precisely weighed sample of 1-butyl-4-methoxybenzene is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

  • Combustion: The bomb is sealed, filled with high-pressure oxygen (typically ~30 atm), and submerged in a known volume of water in the calorimeter. The sample is ignited electrically.

  • Measurement: The temperature change of the water is meticulously recorded.

  • Calculation: The energy of combustion at constant volume (ΔcU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then corrected to obtain the enthalpy of combustion at constant pressure (ΔcH).

  • Hess's Law: The standard enthalpy of formation of the compound is calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Phase Transition Properties (Enthalpy of Fusion, Melting Point)

Differential Scanning Calorimetry (DSC) is the primary technique for studying phase transitions.

Experimental Workflow: Differential Scanning Calorimetry (DSC)

G cluster_setup DSC Setup cluster_measurement Measurement Cycle cluster_output Data Output & Analysis SamplePan Sample Pan (weighed 1-butyl-4-methoxybenzene) DSC_Cell DSC Cell (Sample and Reference Holders) SamplePan->DSC_Cell RefPan Reference Pan (empty, sealed) RefPan->DSC_Cell Heating Controlled Heating Ramp DSC_Cell->Heating HeatFlow Measure Differential Heat Flow Heating->HeatFlow Cooling Controlled Cooling Ramp Cooling->HeatFlow HeatFlow->Cooling Thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) HeatFlow->Thermogram PeakAnalysis Integrate Peak Area Thermogram->PeakAnalysis Results Determine: - Melting Point (T_m) - Enthalpy of Fusion (Δ_fus H) PeakAnalysis->Results

Caption: Workflow for measuring phase transition properties using DSC.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of 1-butyl-4-methoxybenzene is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which includes heating and cooling cycles at a constant rate (e.g., 10 K/min).

  • Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: A phase transition, such as melting, appears as a peak in the DSC thermogram (a plot of heat flow versus temperature).

    • Melting Point (Tm): Determined from the onset or peak temperature of the endothermic melting peak.

    • Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.

Vapor Pressure and Enthalpy of Vaporization (ΔvapH)

For compounds with low to moderate volatility like 1-butyl-4-methoxybenzene, static methods or transpiration methods are suitable for determining vapor pressure as a function of temperature.

Experimental Workflow: Transpiration Method

G cluster_exp Experimental Setup cluster_proc Procedure & Measurement cluster_calc Calculation InertGas Inert Gas Source (e.g., N2, Ar) FlowControl Mass Flow Controller InertGas->FlowControl Saturator Saturator Cell with 1-butyl-4-methoxybenzene (in thermostat) FlowControl->Saturator Condenser Condenser/Trap (cooled) Saturator->Condenser Saturation Gas becomes saturated with sample vapor Saturator->Saturation Trapping Vapor is trapped in condenser Condenser->Trapping GasFlow Pass gas at known flow rate through saturator GasFlow->Saturation Saturation->Trapping MassAnalysis Determine mass of condensed sample (Δm) Trapping->MassAnalysis VaporPressure Calculate Vapor Pressure (P) from Δm and gas volume MassAnalysis->VaporPressure TempDependence Repeat at different temperatures VaporPressure->TempDependence ClausiusClapeyron Plot ln(P) vs. 1/T (Clausius-Clapeyron Plot) TempDependence->ClausiusClapeyron EnthalpyVap Calculate Δ_vap H from the slope ClausiusClapeyron->EnthalpyVap

Caption: Workflow for measuring vapor pressure via the transpiration method.

Methodology:

  • Setup: A stream of an inert gas (e.g., nitrogen or argon) is passed at a precisely controlled, slow flow rate through the liquid sample of 1-butyl-4-methoxybenzene, which is maintained at a constant temperature in a thermostat.

  • Saturation: The gas stream becomes saturated with the vapor of the compound.

  • Condensation: The gas-vapor mixture is then passed through a cold trap where the vapor condenses.

  • Quantification: The amount of condensed vapor is determined gravimetrically or by chromatographic analysis.

  • Vapor Pressure Calculation: The partial pressure of the substance, which is equal to its vapor pressure at that temperature, is calculated from the mass of the transported substance and the total volume of the inert gas that passed through.

  • Enthalpy of Vaporization: The procedure is repeated at several temperatures. The enthalpy of vaporization (ΔvapH) is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Heat Capacity (Cp)

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids.

Methodology:

  • Apparatus: A known mass of the liquid sample is placed in a sealed calorimetric vessel. This vessel is equipped with a precision thermometer and a heater. The vessel is housed within an adiabatic shield, which is a surrounding jacket whose temperature is continuously and automatically adjusted to match the temperature of the sample vessel.

  • Measurement: A precisely measured amount of electrical energy is supplied to the heater, causing a small increase in the temperature of the sample.

  • Adiabatic Condition: By maintaining the shield at the same temperature as the sample, heat exchange between the calorimeter and its surroundings is minimized.

  • Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature rise, after accounting for the heat capacity of the vessel itself (which is determined in separate calibration experiments). Measurements are repeated over the desired temperature range to determine the temperature dependence of the heat capacity.

Conclusion

References

Navigating the Toxicological Landscape of 4-Butylanisole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological and safety information for 4-butylanisole. It is intended for informational purposes for a scientific audience. Crucially, publicly available, in-depth toxicological data for 4-butylanisole (both n-butyl and tert-butyl isomers) is limited. The toxicological properties of 4-tert-butylanisole, in particular, have not been fully investigated.[1] Therefore, this guide also draws upon data from the parent compound, anisole, and outlines standard toxicological testing methodologies to provide a framework for safety assessment.

Introduction to 4-Butylanisole

4-Butylanisole (C₁₁H₁₆O) is an aromatic ether. Depending on the structure of the butyl group, it can exist as different isomers, most commonly 4-n-butylanisole and 4-tert-butylanisole. These compounds are used in various industrial applications, including as intermediates in chemical synthesis.[2] Given their potential for human exposure, a thorough understanding of their toxicological profile is essential. This guide summarizes the current state of knowledge and provides a roadmap for future safety evaluations.

Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to assessing its toxicological potential, as these properties influence its absorption, distribution, metabolism, and excretion (ADME).

Property4-tert-ButylanisoleReference
Molecular Formula C₁₁H₁₆O[3]
Molecular Weight 164.25 g/mol [3]
Appearance Clear liquid[3]
Specific Gravity 0.938[3]
Flash Point 94 °C / 201.2 °F[3]

Toxicological Data

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[4]

SubstanceTest AnimalRouteLD50Reference
AnisoleRatOral3700 mg/kg[5][6][7]
AnisoleMouseOral2800 mg/kg[6][7][8]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. A higher LD50 value generally indicates lower acute toxicity.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA. The Bacterial Reverse Mutation Assay (Ames test) is a widely used initial screen for mutagenic potential.[9][10]

There is no specific genotoxicity data available for 4-butylanisole. For the parent compound, anisole, one study indicated it may be mutagenic in human lymphocytes at a concentration of 25 μmol/L, causing DNA inhibition.[6][8]

Carcinogenicity, Reproductive, and Developmental Toxicity

There is no available data on the carcinogenic, reproductive, or developmental toxicity of 4-butylanisole.

Metabolism

The metabolism of a compound determines its biological activity and potential for toxicity. Aromatic ethers like 4-butylanisole are expected to undergo metabolic transformations in the liver.[11] The metabolic pathways for anisole and its homologues have been studied and can provide insights into the likely metabolism of 4-butylanisole.[11]

The primary metabolic pathways for anisole derivatives involve:[11]

  • O-Dealkylation: Removal of the alkyl group from the ether linkage.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring, typically at the ortho or para position.[11]

These metabolic steps generally increase the water solubility of the compound, facilitating its excretion from the body.[12]

Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 4-Butylanisole 4-Butylanisole O-Dealkylation O-Dealkylation 4-Butylanisole->O-Dealkylation CYP450 Aromatic_Hydroxylation Aromatic_Hydroxylation 4-Butylanisole->Aromatic_Hydroxylation CYP450 Metabolite_1 4-Butylphenol O-Dealkylation->Metabolite_1 Metabolite_2 Hydroxylated 4-Butylanisole Aromatic_Hydroxylation->Metabolite_2 Conjugation Conjugation Metabolite_1->Conjugation Metabolite_2->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Predicted metabolic pathway for 4-butylanisole.

Experimental Protocols

To address the lack of specific data for 4-butylanisole, this section details the standard experimental protocols that would be employed to assess its toxicity. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[13] It is a stepwise procedure using a small number of animals.[4]

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Stepwise Procedure: The test proceeds in a stepwise manner, with each step using three animals. The outcome of each step (mortality or survival) determines the next step:

    • If mortality occurs, the dose for the next step is lowered.

    • If no mortality occurs, the dose for the next step is increased.

  • Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.

  • Data Analysis: The results are used to classify the substance into a GHS toxicity category.

OECD423_Workflow start Start: Select Dose (e.g., 300 mg/kg) dose Administer single oral dose to 3 female rats start->dose observe Observe for 14 days (mortality and clinical signs) dose->observe dose->observe 0-1 animal dies at 2000 mg/kg decision Outcome? observe->decision observe->decision 0-1 animal dies at 2000 mg/kg stop_toxic Stop test. Classify substance. decision->stop_toxic 2-3 animals die next_step_lower Next step: Dose at lower level (e.g., 50 mg/kg) decision->next_step_lower 0-1 animal dies next_step_higher Next step: Dose at higher level (e.g., 2000 mg/kg) decision->next_step_higher 0 animals die at starting dose stop_nontoxic Stop test. Classify substance as non-toxic. decision->stop_nontoxic 0-1 animal dies at 2000 mg/kg next_step_lower->dose next_step_higher->dose

Caption: Experimental workflow for OECD Guideline 423.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[9][10][14][15]

Methodology:

  • Bacterial Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).[14]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[14]

  • Exposure: The bacteria are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid required by the tester strain.

  • Incubation: The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.[14]

Ames_Test_Workflow start Start: Prepare test substance at various concentrations exp_with_s9 Expose bacterial strains to test substance with S9 mix start->exp_with_s9 exp_without_s9 Expose bacterial strains to test substance without S9 mix start->exp_without_s9 s9_prep Prepare S9 metabolic activation mix s9_prep->exp_with_s9 plate Plate bacteria on minimal agar medium exp_with_s9->plate exp_without_s9->plate incubate Incubate plates (48-72 hours) plate->incubate count Count revertant colonies incubate->count analyze Analyze data: Compare to controls count->analyze positive Positive result: Mutagenic analyze->positive Significant, dose-dependent increase in colonies negative Negative result: Non-mutagenic analyze->negative No significant increase

Caption: Experimental workflow for the Ames Test (OECD 471).
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[2][16][17]

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[16]

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix).[16]

  • Exposure: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations for a defined period.

  • Metaphase Arrest: After exposure, cells are treated with a substance that arrests them in the metaphase stage of cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained.

  • Microscopic Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

  • Data Analysis: The frequency of aberrant cells is determined and compared to concurrent negative and positive controls.

Chromosomal_Aberration_Test start Start: Culture mammalian cells (e.g., CHO) expose Expose cells to test substance (with and without S9 mix) start->expose arrest Add metaphase-arresting substance (e.g., colcemid) expose->arrest harvest Harvest, fix, and stain cells arrest->harvest analyze Microscopic analysis of chromosomal aberrations harvest->analyze result Determine frequency of aberrant cells analyze->result positive Positive result: Clastogenic potential result->positive Statistically significant increase in aberrations negative Negative result: No clastogenic potential result->negative No significant increase

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Structure-Activity Relationships (SAR)

In the absence of specific data, SAR can be used to predict the potential toxicity of 4-butylanisole. As an alkylated benzene and an aromatic ether, its toxicological profile is likely influenced by both the benzene ring and the ether linkage.[18][19] The toxicity of alkylbenzenes is generally considered to be relatively low.[18] The methoxy group in anisole is an ortho/para directing group, which makes the aromatic ring more electron-rich and susceptible to electrophilic substitution.[5] This could influence its metabolic activation and potential for toxicity.

Conclusion and Future Directions

The currently available data is insufficient to perform a comprehensive toxicological risk assessment for 4-butylanisole. While information on the parent compound, anisole, provides some initial insights, further studies are imperative. To adequately characterize the safety profile of 4-butylanisole, the following studies are recommended:

  • Acute toxicity studies (oral, dermal, and inhalation routes) to determine LD50/LC50 values.

  • A battery of genotoxicity tests , including the Ames test, an in vitro chromosomal aberration test, and an in vivo micronucleus assay.

  • Repeated-dose toxicity studies (sub-acute or sub-chronic) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and developmental toxicity studies if warranted by the results of other tests and expected human exposure.

  • Toxicokinetic studies to understand the ADME of 4-butylanisole.

Generating this data is crucial for ensuring the safe handling and use of 4-butylanisole in all its applications and for protecting human health.

References

Unveiling the Natural Origins of Benzene, 1-butyl-4-methoxy-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of the aromatic compound Benzene, 1-butyl-4-methoxy-. The document summarizes current scientific findings, presents quantitative data, details experimental methodologies for its detection, and visualizes the analytical workflow. This information is intended to support research and development efforts in fields such as natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence

Benzene, 1-butyl-4-methoxy-, a volatile organic compound (VOC), has been identified in at least two distinct natural sources: the fungus Trichoderma sp. “atroviride B” and the plant Garcinia imberti.

  • Trichoderma sp. “atroviride B” : This species of fungus is known to produce a variety of volatile organic compounds. Studies have identified Benzene, 1-butyl-4-methoxy- as one of the constituents of the volatilome of certain isolates of T. sp. “atroviride B”.

  • Garcinia imberti : A plant species from which a methanol extract of its leaves was found to contain Benzene, 1-butyl-4-methoxy-. This compound was identified as a phytoconstituent with potential biological activities.

Quantitative Data

The following table summarizes the available quantitative data for the natural occurrence of Benzene, 1-butyl-4-methoxy-.

Natural SourcePart/MatrixAnalytical MethodRelative Abundance/ConcentrationReference
Trichoderma sp. “atroviride B”Headspace VOCsHS-SPME-GC-MS0.1 - 1.5% (of total VOCs)(van Zijll de Jong et al., 2023)
Garcinia imbertiMethanol ExtractGC-MSNot Quantified(Manikandan & Ramasubbu, 2023)

Note: While the presence of Benzene, 1-butyl-4-methoxy- in the methanol extract of Garcinia imberti has been confirmed, the relative concentration or percentage within the extract was not reported in the available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the identification of Benzene, 1-butyl-4-methoxy- from natural sources.

1. Analysis of Volatile Organic Compounds from Trichoderma sp. “atroviride B”

This protocol details the headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of VOCs from fungal cultures.

  • Sample Preparation:

    • A 5 mm diameter mycelial plug of Trichoderma sp. “atroviride B” is inoculated onto Potato Dextrose Agar (PDA) in a 20 mL headspace vial.

    • The vial is sealed with a screw cap containing a gas-tight silicone/Teflon septum.

    • The culture is incubated at 25°C for 5 days in the dark.

    • Control vials containing only PDA are prepared and incubated under the same conditions.

  • HS-SPME Procedure:

    • After the incubation period, the headspace vial is placed in a heated autosampler at 40°C for 10 minutes to allow for equilibration of the volatiles in the headspace.

    • A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace of the vial for 30 minutes at 40°C to adsorb the volatile compounds.

  • GC-MS Analysis:

    • The SPME fiber is then desorbed in the injection port of a gas chromatograph for 5 minutes at 250°C in splitless mode.

    • The gas chromatograph is equipped with a DB-5ms capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • The oven temperature program is initiated at 40°C for 2 minutes, then ramped to 250°C at a rate of 5°C/min, and held at 250°C for 5 minutes.

    • Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

    • The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

    • Compound identification is achieved by comparing the mass spectra with the NIST library and by comparing their retention indices with literature values.

2. Analysis of Methanol Extract from Garcinia imberti

This protocol describes the preparation of a methanol extract from plant material and its subsequent analysis by GC-MS.

  • Extraction Procedure:

    • Dried and powdered leaves of Garcinia imberti (50 g) are subjected to Soxhlet extraction with 200 mL of methanol for 6 hours.

    • The methanol extract is then concentrated under reduced pressure using a rotary evaporator.

    • The concentrated extract is dried to a constant weight.

  • GC-MS Analysis:

    • A small amount of the dried methanol extract is redissolved in methanol.

    • 1 µL of the solution is injected into the GC-MS system.

    • The gas chromatograph is equipped with a non-polar capillary column (e.g., HP-5ms).

    • The oven temperature is programmed to start at a low temperature (e.g., 70°C) and gradually increase to a high temperature (e.g., 280°C) to separate the components of the extract.

    • The carrier gas is helium at a constant flow.

    • The mass spectrometer is operated in EI mode, and mass spectra are recorded over a specific m/z range.

    • The identification of compounds is performed by comparing the obtained mass spectra with those in the NIST mass spectral library.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the identification of Benzene, 1-butyl-4-methoxy- from natural sources using GC-MS based techniques.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification NaturalSource Natural Source (Fungus or Plant) Extraction Extraction (HS-SPME or Solvent) NaturalSource->Extraction GCMS GC-MS Analysis Extraction->GCMS Introduction of Analytes DataProcessing Data Processing (Spectral Matching) GCMS->DataProcessing CompoundID Compound Identification (Benzene, 1-butyl-4-methoxy-) DataProcessing->CompoundID Confirmation

General workflow for the analysis of Benzene, 1-butyl-4-methoxy-.

Biosynthetic Pathway

The precise biosynthetic pathway for Benzene, 1-butyl-4-methoxy- in either fungi or plants has not been fully elucidated in the reviewed literature. Aromatic compounds in nature are often synthesized through the shikimate or the polyketide pathways. The methoxy group suggests the involvement of a methyltransferase enzyme, and the butyl side chain could be derived from fatty acid biosynthesis or amino acid metabolism. Further research, including isotopic labeling studies and identification of the responsible biosynthetic gene clusters, is required to delineate the exact enzymatic steps leading to the formation of this compound.

The diagram below illustrates a hypothetical high-level relationship between major biosynthetic pathways and the potential formation of 4-alkylanisole structures.

Biosynthetic_Pathway cluster_precursors Primary Metabolism cluster_intermediates Intermediate Scaffolds cluster_final_product Final Product Assembly Shikimate Shikimate Pathway AromaticRing Aromatic Ring (e.g., p-Hydroxybenzoic acid) Shikimate->AromaticRing Polyketide Polyketide Pathway Polyketide->AromaticRing FattyAcid Fatty Acid Biosynthesis AlkylChain Butyl Group Precursor FattyAcid->AlkylChain Alkylation Alkylation AromaticRing->Alkylation AlkylChain->Alkylation Methylation O-Methylation Alkylation->Methylation FinalCompound Benzene, 1-butyl-4-methoxy- Methylation->FinalCompound

Hypothetical biosynthetic origin of Benzene, 1-butyl-4-methoxy-.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Butyl Group in 4-Butylanisole

This technical guide provides a comprehensive overview of the chemical reactivity of 4-butylanisole, focusing specifically on the reactions involving the butyl substituent. The reactivity of this compound is dictated by two primary sites: the benzylic position of the alkyl chain and the activated aromatic ring. The specific isomer of the butyl group—n-butyl, sec-butyl, isobutyl, or tert-butyl—critically influences the available reaction pathways, particularly at the benzylic position. This document details key transformations, including oxidation, halogenation, and electrophilic aromatic substitutions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Reactivity at the Benzylic Position

The carbon atom of the butyl group directly attached to the anisole ring is known as the benzylic carbon. The C-H bonds at this position are weaker than typical alkane C-H bonds because the resulting benzylic radical or cation is stabilized by resonance with the aromatic ring.[1] This inherent reactivity is exploited in various synthetic transformations. A critical distinction exists between butyl isomers that possess benzylic hydrogens (n-butyl, sec-butyl, isobutyl) and the tert-butyl isomer, which does not.

Benzylic Oxidation

Alkyl side-chains on an aromatic ring can be oxidized to a carboxylic acid group, provided the benzylic carbon has at least one attached hydrogen.[1][2] Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are typically used for this transformation.[3][4] Regardless of the length of the alkyl chain, the reaction cleaves the chain and yields a benzoic acid derivative.[1] Consequently, 4-n-butylanisole, 4-sec-butylanisole, and 4-isobutylanisole are all susceptible to oxidation to form 4-methoxybenzoic acid. In contrast, 4-tert-butylanisole is resistant to these oxidation conditions because it lacks a benzylic hydrogen.[1][2]

Table 1: Benzylic Oxidation of Alkylarenes

Substrate Oxidizing Agent Conditions Product Yield Reference
4-Methylanisole Ce(IV) in H₂SO₄ 50°C Anisaldehyde 80% [5]
4-Phenylbutanoic Acid Mn catalyst, H₂O₂ Room Temp 4-Oxo-4-phenylbutanoic acid >95% [6]
n-Propylbenzene KMnO₄, H₂O, H⁺ Heat Benzoic Acid High [1][4]

| tert-Butylbenzene | KMnO₄, H₂O, H⁺ | Heat | No Reaction | 0% |[1][2] |

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 4-n-butylanisole (1 equivalent).

  • Reagent Addition: Prepare a solution of potassium permanganate (KMnO₄, 4 equivalents) in a mixture of water and a small amount of dilute sulfuric acid (H₂SO₄).[4]

  • Reaction: Slowly add the KMnO₄ solution to the flask. Heat the mixture to reflux. The purple color of the permanganate will disappear as the reaction proceeds. Continue heating until the purple color persists.

  • Workup: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to dissolve the manganese dioxide (MnO₂) byproduct and precipitate the carboxylic acid.

  • Isolation: Filter the white precipitate of 4-methoxybenzoic acid, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) for purification.

Diagram: Key Reactive Sites of Butylanisole Isomers

G Reactivity Comparison of 4-n-Butylanisole vs. 4-tert-Butylanisole cluster_n 4-n-Butylanisole cluster_tert 4-tert-Butylanisole n_butyl n-Butylanisole Structure n_benzylic Benzylic C-H (Reactive) n_benzylic->n_butyl Oxidation, Halogenation, C-H Activation n_ring Aromatic Ring (Ortho to OMe) n_ring->n_butyl EAS (Nitration, Acylation) t_butyl t-Butylanisole Structure t_benzylic No Benzylic C-H (Unreactive) t_benzylic->t_butyl t_ring Aromatic Ring (Ortho to OMe) t_ring->t_butyl EAS (Acylation) t_ipso Ipso-Carbon (Reactive to EAS) t_ipso->t_butyl Ipso-Substitution (e.g., Nitration) G start Start: 4-n-Butylanisole, NBS, CCl₄, AIBN reflux Heat to Reflux with Light Source start->reflux filter Cool and Filter (Remove Succinimide) reflux->filter wash Wash Filtrate: 1. NaHSO₃(aq) 2. H₂O 3. Brine filter->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate product Product: 1-Bromo-1-(4-methoxyphenyl)butane evaporate->product G cluster_mech Mechanism of Friedel-Crafts Acylation on 4-Butylanisole step1 Step 1: Formation of Acylium Ion R-CO-Cl + AlCl₃ → [R-C≡O]⁺ + AlCl₄⁻ step2 Step 2: Electrophilic Attack Anisole ring attacks the acylium ion at the ortho position. step3 Step 3: Deprotonation AlCl₄⁻ removes a proton to restore aromaticity. reagents R-CO-Cl + AlCl₃ electrophile Acylium Ion [R-C=O]⁺ reagents->electrophile Generates intermediate Arenium Ion Intermediate (Sigma Complex) electrophile->intermediate substrate 4-Butylanisole substrate->intermediate Attacks Electrophile product 2-Acyl-4-butylanisole intermediate->product Deprotonation

References

An In-depth Technical Guide to the Industrial Applications of Butylated Methoxybenzenes

Author: BenchChem Technical Support Team. Date: November 2025

A focus on 4-tert-butylanisole, a commercially significant isomer of Benzene, 1-butyl-4-methoxy-

This technical guide explores the potential industrial applications of butylated methoxybenzene derivatives, with a specific focus on 4-tert-butylanisole. While information regarding the specific industrial uses of Benzene, 1-butyl-4-methoxy- is limited in publicly available literature, its structural isomer, 4-tert-butylanisole, is a compound with significant commercial relevance. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the applications, synthesis, and key properties of this important chemical intermediate.

Introduction to Butylated Methoxybenzenes

Butylated methoxybenzenes are a class of organic compounds characterized by a benzene ring substituted with both a butyl group and a methoxy group. The specific isomer, Benzene, 1-butyl-4-methoxy-, has the CAS number 18272-84-9. However, its isomer, 4-tert-butylanisole (CAS No: 5396-38-3), is more widely documented in terms of industrial use.[1] This guide will primarily focus on 4-tert-butylanisole as a representative compound of this class with established industrial significance.

Key Industrial Applications of 4-tert-butylanisole

4-tert-butylanisole is a versatile molecule with applications spanning several industries, primarily due to its unique combination of aromatic and ether functionalities.

2.1. Flavor and Fragrance Industry:

With its distinct aromatic properties, 4-tert-butylanisole is utilized as a fragrance ingredient in a variety of consumer products.[2] It possesses a pleasant, sweet, and floral odor, making it a valuable component in the formulation of perfumes, cosmetics, and personal care products.[2]

2.2. Chemical Synthesis Intermediate:

A significant application of 4-tert-butylanisole is its role as a reactant in organic synthesis. It is notably used in the nucleophilic substitution of para-substituted phenol ethers.[1][3] This reactivity, often in the presence of a hypervalent iodine compound, is crucial for the synthesis of more complex organic molecules.[1][3]

2.3. Pharmaceutical Industry:

In the pharmaceutical sector, 4-tert-butylanisole serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its structural motif can be found in a range of therapeutic agents, and its reactivity allows for its incorporation into larger, more complex drug molecules.

2.4. Solvent Applications:

Due to its chemical properties, 4-tert-butylanisole also finds use as a solvent in various industrial processes.[2] These applications include its use in the formulation of paints, coatings, adhesives, and cleaning agents.[2]

Quantitative Data Presentation

The following table summarizes the key physical and chemical properties of 4-tert-butylanisole.

PropertyValueReference
Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS Number 5396-38-3
Appearance Clear colorless to slightly yellow liquid[3][4]
Density 0.938 g/mL at 25 °C
Melting Point 18 °C[3][4]
Boiling Point 80 °C at 1.5 mmHg; 220.3 °C at 760 mmHg[3]
Flash Point 201 °F (94 °C)[4]
Refractive Index n20/D 1.503[3]
Solubility Insoluble in water; soluble in organic solvents

Experimental Protocols

4.1. Synthesis of 4-tert-butylanisole

A common laboratory-scale synthesis of 4-tert-butylanisole involves the Williamson ether synthesis, starting from 4-tert-butylphenol.

Materials:

  • 4-tert-butylphenol (15.0 g)

  • Acetone (100 ml)

  • Methyl iodide (37.5 ml)

  • Potassium carbonate (83.0 g)

  • Diethyl ether

Procedure:

  • Dissolve 15.0 g of 4-tert-butylphenol in 100 ml of acetone in a round-bottom flask.

  • Add 37.5 ml of methyl iodide and 83.0 g of potassium carbonate to the solution.

  • Heat the reaction mixture at reflux for 20 hours.

  • After cooling, filter the reaction mixture to remove the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Add diethyl ether to the residue to precipitate any remaining insoluble materials and filter again.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by vacuum distillation to yield the final product, 4-tert-butylanisole (15.5 g).[5]

Mandatory Visualizations

Synthesis_of_4_tert_butylanisole cluster_reactants Reactants reactant1 4-tert-butylphenol reaction Williamson Ether Synthesis reactant1->reaction reactant2 Methyl iodide reactant2->reaction reagent Potassium carbonate (in Acetone) reagent->reaction Reflux, 20h product 4-tert-butylanisole reaction->product

Caption: Synthesis of 4-tert-butylanisole via Williamson Ether Synthesis.

Nucleophilic_Substitution_Workflow start Start: Chemical Synthesis Goal substrate 4-tert-butylanisole (para-substituted phenol ether) start->substrate reaction Nucleophilic Substitution Reaction substrate->reaction reagents Nucleophile (Nu-) Hypervalent Iodine Compound reagents->reaction intermediate Intermediate Complex reaction->intermediate Rate-determining step product Substituted Product intermediate->product Fast end End: Desired Organic Molecule product->end

Caption: Role of 4-tert-butylanisole in Nucleophilic Substitution.

References

An In-depth Technical Guide to the Synthesis of 1-butyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 1-butyl-4-methoxybenzene, a key intermediate in various chemical syntheses. The document details established methodologies, including Friedel-Crafts reactions and modern cross-coupling techniques, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid in laboratory-scale and industrial production.

Friedel-Crafts Acylation followed by Reduction

A robust and widely employed method for the synthesis of 1-butyl-4-methoxybenzene involves a two-step process: the Friedel-Crafts acylation of anisole with butanoyl chloride to form 4-methoxybutyrophenone, followed by the reduction of the ketone to the desired alkylbenzene. Two common reduction methods, the Clemmensen and Wolff-Kishner reductions, are detailed below.

Data Presentation
Reaction StepReagentsCatalyst/Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acylation Anisole, Butanoyl ChlorideAlCl₃Dichloromethane0 to RT1 - 2~85-95 (estimated for butanoyl chloride)[1][2]
Clemmensen Reduction 4-methoxybutyrophenoneZn(Hg), HClToluene/WaterReflux4 - 6~70-80
Wolff-Kishner Reduction 4-methoxybutyrophenone, Hydrazine hydrateKOH or NaOHDiethylene glycol190 - 2003 - 5~80-95[3]
Experimental Protocols

Step 1: Friedel-Crafts Acylation of Anisole

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.

  • Reagent Preparation: In a fume hood, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

  • Acylation: Cool the suspension to 0°C using an ice bath. Add a solution of butanoyl chloride (1.0 eq.) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Anisole Addition: Following the addition of the acyl chloride, add a solution of anisole (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes at 0°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 4-methoxybutyrophenone can be purified by vacuum distillation or column chromatography.

Step 2A: Clemmensen Reduction of 4-methoxybutyrophenone

  • Catalyst Preparation: Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reduction: To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene. Add the 4-methoxybutyrophenone to this mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain a vigorous reaction.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation and purify the resulting 1-butyl-4-methoxybenzene by vacuum distillation.

Step 2B: Wolff-Kishner Reduction of 4-methoxybutyrophenone

  • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve 4-methoxybutyrophenone in diethylene glycol. Add hydrazine hydrate (excess, e.g., 3-5 eq.) and potassium hydroxide pellets (excess, e.g., 3-5 eq.).

  • Reaction: Heat the mixture to reflux for 1-2 hours to form the hydrazone. Then, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches 190-200°C.

  • Decomposition: Maintain the reaction mixture at this temperature for an additional 2-3 hours, during which nitrogen gas will evolve.

  • Work-up: Cool the reaction mixture and dilute it with water. Extract the product with diethyl ether or another suitable organic solvent. Wash the combined organic extracts with dilute hydrochloric acid and then with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent and purify 1-butyl-4-methoxybenzene by vacuum distillation.

Workflow Diagram

Friedel_Crafts_Acylation_Reduction cluster_acylation Friedel-Crafts Acylation cluster_reduction Reduction Anisole Anisole Acylation Acylation (AlCl₃, CH₂Cl₂) Anisole->Acylation ButanoylChloride Butanoyl Chloride ButanoylChloride->Acylation Methoxybutyrophenone 4-Methoxybutyrophenone Acylation->Methoxybutyrophenone Clemmensen Clemmensen (Zn(Hg), HCl) Methoxybutyrophenone->Clemmensen WolffKishner Wolff-Kishner (H₂NNH₂, KOH) Methoxybutyrophenone->WolffKishner Product 1-Butyl-4-methoxybenzene Clemmensen->Product WolffKishner->Product

Caption: Synthetic pathway via Friedel-Crafts acylation and subsequent reduction.

Friedel-Crafts Alkylation

Direct alkylation of anisole with a butylating agent such as 1-bromobutane or 1-butanol is another potential route. However, this method is often complicated by issues such as polysubstitution and carbocation rearrangements, which can lead to a mixture of isomers. The use of milder Lewis acid catalysts can sometimes mitigate these side reactions.

Data Presentation
ReagentsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)NotesReference
Anisole, 1-BromobutaneAlCl₃ (or milder Lewis acids like FeCl₃, ZnCl₂)Nitrobenzene or CS₂0 - RT2 - 4VariableProne to rearrangement and polysubstitution[4][5]
Anisole, 1-ButanolH₂SO₄ or other strong acidsExcess Anisole80 - 1004 - 8ModerateRisk of ether formation and rearrangement[6]
Experimental Protocol (General)
  • Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, place the Lewis acid catalyst (e.g., anhydrous FeCl₃) and the solvent (e.g., nitrobenzene).

  • Reagent Addition: Cool the mixture to 0°C. Add a solution of 1-bromobutane in the solvent dropwise. Subsequently, add anisole dropwise, maintaining the low temperature.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by slowly adding ice-water. Separate the organic layer, wash it with dilute acid, water, and brine, and then dry it over an anhydrous salt.

  • Purification: Remove the solvent and purify the product mixture by fractional distillation to separate the desired para-isomer from other isomers and byproducts.

Reaction Diagram

Friedel_Crafts_Alkylation Anisole Anisole Alkylation Alkylation (Lewis Acid) Anisole->Alkylation ButylHalide 1-Bromobutane ButylHalide->Alkylation Product 1-Butyl-4-methoxybenzene (and isomers) Alkylation->Product

Caption: General scheme for Friedel-Crafts alkylation of anisole.

Cross-Coupling Reactions

Modern palladium- and nickel-catalyzed cross-coupling reactions offer highly selective methods for the synthesis of 1-butyl-4-methoxybenzene. These methods typically involve the coupling of an organometallic reagent containing the butyl group with a 4-methoxyphenyl halide or vice versa.

Data Presentation
Coupling ReactionAryl PartnerButyl PartnerCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Kumada 4-Methoxyphenylmagnesium bromide1-BromobutaneNi(dppp)Cl₂ or Pd(dppf)Cl₂--THF/EtherReflux6 - 12High[7]
Suzuki 4-Methoxyphenylboronic acid1-BromobutanePd(PPh₃)₄ or Pd(OAc)₂PPh₃ or other phosphinesNa₂CO₃, K₂CO₃, or Cs₂CO₃Toluene/Water or Dioxane/Water80 - 10012 - 24High[8][9][10]
Negishi 4-Bromoanisolen-Butylzinc chloridePd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or other phosphines-THF or DioxaneRT - 8012 - 24High[11][12][13]
Experimental Protocols

Kumada Coupling

  • Grignard Reagent: Prepare or obtain a solution of 4-methoxyphenylmagnesium bromide in THF.

  • Coupling Reaction: In an inert atmosphere (e.g., under argon), add the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂) to the Grignard solution. Then, add 1-bromobutane dropwise.

  • Reaction: Heat the mixture to reflux for 6-12 hours.

  • Work-up: Cool the reaction and quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over magnesium sulfate.

  • Purification: Purify by column chromatography or distillation.

Suzuki Coupling

  • Reaction Mixture: In a flask, combine 4-methoxyphenylboronic acid, 1-bromobutane, the palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent: Add a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Reaction: Degas the mixture and then heat it under an inert atmosphere at 80-100°C for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine and dry.

  • Purification: Purify the product by column chromatography.

Negishi Coupling

  • Organozinc Reagent: Prepare n-butylzinc chloride by reacting n-butyllithium with zinc chloride in THF at low temperature.

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 4-bromoanisole, the palladium catalyst, and the phosphine ligand in THF. Add the freshly prepared n-butylzinc chloride solution.

  • Reaction: Stir the mixture at room temperature or heat to 60-80°C for 12-24 hours.

  • Work-up: Quench the reaction with saturated ammonium chloride solution and extract with an organic solvent. Wash and dry the organic phase.

  • Purification: Purify the final product by column chromatography.

Catalytic Cycle Diagram (Suzuki Coupling Example)

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetal- lation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

This guide provides a foundational understanding of the key synthetic strategies for producing 1-butyl-4-methoxybenzene. The choice of method will depend on factors such as substrate availability, required purity, scalability, and economic considerations. For process development and optimization, further investigation into specific reaction parameters and catalyst systems is recommended.

References

Methodological & Application

Application Notes and Protocols for Benzene, 1-butyl-4-methoxy- in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Benzene, 1-butyl-4-methoxy-, also known as 4-butylanisole, as a versatile starting material in organic synthesis. It covers key synthetic transformations, applications in drug discovery and liquid crystal synthesis, and provides detailed experimental procedures.

Introduction

Benzene, 1-butyl-4-methoxy- is an aromatic ether that serves as a valuable building block in organic synthesis. Its electron-rich aromatic ring, activated by the methoxy group, readily undergoes electrophilic aromatic substitution reactions, while the butyl group provides steric bulk and lipophilicity. The methoxy group can also be a site for demethylation to reveal a phenol, opening up further synthetic possibilities. These characteristics make it a suitable precursor for a range of functionalized molecules with applications in pharmaceuticals and materials science.

Physicochemical Properties and Data

A summary of the key physicochemical properties of Benzene, 1-butyl-4-methoxy- is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
CAS Number 18272-84-9
Appearance Colorless liquid
Boiling Point 234-235 °C
Density 0.938 g/mL at 25 °C[1]
Refractive Index n20/D 1.503[1]

Key Synthetic Transformations and Protocols

Benzene, 1-butyl-4-methoxy- can be functionalized through several key reactions. The following sections provide detailed protocols for some of the most common and useful transformations.

Electrophilic Aromatic Substitution

The electron-donating methoxy group directs electrophilic substitution primarily to the ortho and para positions. As the para position is blocked by the butyl group, substitutions occur at the ortho position (C2 and C6).

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of various intermediates.

Reaction Workflow:

G start Benzene, 1-butyl-4-methoxy- + Acetyl Chloride reaction Friedel-Crafts Acylation in Dichloromethane start->reaction catalyst AlCl₃ (Lewis Acid) catalyst->reaction product 2-Acetyl-4-butylanisole reaction->product

Figure 1: Workflow for the Friedel-Crafts acylation of Benzene, 1-butyl-4-methoxy-.

Experimental Protocol:

  • To a stirred solution of Benzene, 1-butyl-4-methoxy- (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-acetyl-4-butylanisole.

Quantitative Data (Representative):

ReactantMolar RatioCatalystSolventTime (h)Yield (%)
Acetyl Chloride1.1AlCl₃ (1.2 eq)DCM5~75-85

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich aromatic rings.[2][3][4][5][6]

Reaction Workflow:

G start Benzene, 1-butyl-4-methoxy- reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->reaction hydrolysis Aqueous Workup reaction->hydrolysis product 2-Formyl-4-butylanisole hydrolysis->product

Figure 2: Workflow for the Vilsmeier-Haack formylation of Benzene, 1-butyl-4-methoxy-.

Experimental Protocol:

  • In a three-necked flask under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add Benzene, 1-butyl-4-methoxy- (1.0 eq) to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 2-formyl-4-butylanisole.

Quantitative Data (Representative):

ReagentMolar RatioSolventTemperature (°C)Time (h)Yield (%)
POCl₃/DMF1.2 / 3.0-60-703~80-90

Nitration introduces a nitro group, which can be subsequently reduced to an amine, a key functional group in many pharmaceutical compounds.

Experimental Protocol:

  • Dissolve Benzene, 1-butyl-4-methoxy- (1.0 eq) in glacial acetic acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain 2-nitro-4-butylanisole.

Quantitative Data (Representative):

ReagentMolar RatioSolventTemperature (°C)Time (h)Yield (%)
HNO₃/H₂SO₄1.1 / cat.Acetic Acid0-52~85-95
Demethylation

The methoxy group can be cleaved to yield the corresponding phenol, which can then be used in a variety of other reactions.

Experimental Protocol:

  • To a solution of Benzene, 1-butyl-4-methoxy- (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add boron tribromide (BBr₃) (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford 4-butylphenol.

Quantitative Data (Representative):

ReagentMolar RatioSolventTemperature (°C)Time (h)Yield (%)
BBr₃1.2DCM-78 to RT16>90

Applications in Drug Development

Derivatives of Benzene, 1-butyl-4-methoxy- have shown promise as anti-inflammatory agents, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[7][8][9] The synthesis of 4-butyl-2-aminophenol, a key intermediate, is outlined below.

Synthetic Pathway to a Potential COX-2 Inhibitor Precursor:

G A Benzene, 1-butyl-4-methoxy- B 2-Nitro-4-butylanisole A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-4-butylanisole B->C Reduction (e.g., H₂, Pd/C) D 4-Butyl-2-aminophenol C->D Demethylation (e.g., BBr₃)

Figure 3: Synthetic pathway from Benzene, 1-butyl-4-methoxy- to 4-butyl-2-aminophenol.

The resulting 4-butyl-2-aminophenol can be further elaborated into various heterocyclic structures known to exhibit COX-2 inhibitory activity.

Signaling Pathway: COX-2 in Inflammation

COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) COX2->Prostaglandins catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor Potential Inhibitor (Derived from 4-butylanisole) Inhibitor->COX2 inhibits

Figure 4: Simplified signaling pathway of COX-2 in inflammation and the target for inhibitors.

Applications in Materials Science: Liquid Crystals

The rigid core of the 4-butylphenyl group makes Benzene, 1-butyl-4-methoxy- a suitable precursor for the synthesis of liquid crystals. By introducing a second aromatic ring and a polar terminal group, calamitic (rod-shaped) liquid crystals can be prepared.

Synthetic Strategy for a Biphenyl-based Liquid Crystal:

G A Benzene, 1-butyl-4-methoxy- B 2-Bromo-4-butylanisole A->B Bromination (e.g., Br₂, FeBr₃) C 4-Butyl-4'-cyanobiphenyl B->C Suzuki Coupling (4-cyanophenylboronic acid, Pd catalyst)

Figure 5: Synthetic route to a biphenyl-based liquid crystal precursor.

The resulting 4-butyl-4'-cyanobiphenyl is a core structure found in many nematic liquid crystals used in display technologies.[10]

Conclusion

Benzene, 1-butyl-4-methoxy- is a readily functionalizable starting material with significant potential in both pharmaceutical and materials science research. The protocols and application notes provided herein offer a foundation for its use in the synthesis of novel anti-inflammatory agents and liquid crystalline materials. The versatility of its chemical transformations allows for the generation of a diverse library of compounds for further investigation.

References

Application Notes and Protocols: 4-Butylanisole as a Fragrance Component in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive evaluation of 4-butylanisole for use as a fragrance ingredient in cosmetic formulations, focusing on safety assessment, particularly skin sensitization potential.

Introduction

4-Butylanisole (also known as 4-tert-butylanisole or p-tert-butylanisole) is an aromatic compound utilized in the fragrance industry for its distinct scent profile.[1][2] As with all cosmetic ingredients, a thorough safety and toxicological assessment is imperative to ensure consumer safety. A critical endpoint for fragrance ingredients is their potential to cause skin sensitization, leading to allergic contact dermatitis.[3][4]

These application notes provide a summary of the known properties of 4-butylanisole and detail the standardized in chemico and in vitro protocols required to evaluate its skin sensitization potential and cytotoxicity. The methodologies are based on internationally recognized OECD guidelines, which are fundamental for regulatory submissions and robust safety assessments in the absence of animal testing.[5][6]

Physicochemical Properties of 4-Butylanisole

A summary of the key physicochemical properties of 4-butylanisole is presented in Table 1. This information is crucial for designing and interpreting toxicological assays.

PropertyValueReference
CAS Number 5396-38-3[7][8]
Molecular Formula C₁₁H₁₆O[9]
Molecular Weight 164.24 g/mol [7][9]
Appearance Clear colorless to slightly yellow liquid[1]
Density 0.938 g/mL at 25 °C[7][8]
Boiling Point 80 °C at 1.5 mm Hg[10]
Melting Point 18 °C[10]
Refractive Index n20/D 1.503[7][8]

Safety and Toxicological Profile

Skin Sensitization Hazard

Safety Data Sheets (SDS) for products containing 4-tert-butylanisole classify it as a Skin Sensitizer (Category 1) with the hazard statement H317: "May cause an allergic skin reaction".[5] This classification indicates that the substance is recognized as having the potential to elicit skin sensitization in humans. However, publicly available quantitative data from validated non-animal test methods to further characterize this potential are limited.

Quantitative Data Summary

A comprehensive literature search did not yield specific quantitative data for 4-butylanisole from the standard in chemico and in vitro assays for skin sensitization and cytotoxicity. The following tables are provided as templates for researchers to populate upon experimental investigation.

Table 2: In Chemico & In Vitro Skin Sensitization Data for 4-Butylanisole (Template)

AssayEndpointResultClassificationReference
DPRA Mean Cys/Lys % DepletionData not availableData not available
KeratinoSens™ EC1.5 (µM)Data not availableData not available
ImaxData not availableData not available
h-CLAT EC150 (CD86) (µg/mL)Data not availableData not available
EC200 (CD54) (µg/mL)Data not availableData not available
CV75 (µg/mL)Data not availableData not available

Table 3: In Vitro Cytotoxicity Data for 4-Butylanisole (Template)

Cell LineAssayEndpointResultReference
HaCaT (Keratinocytes)MTTIC50 (µM)Data not available
THP-1 (Monocytes)Propidium IodideCV75 (µg/mL)Data not available

Experimental Protocols

The following protocols are detailed methodologies for key experiments to determine the skin sensitization potential and cytotoxicity of 4-butylanisole. These protocols are aligned with OECD Test Guidelines.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico assay evaluates the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins, which is the molecular initiating event in skin sensitization.[11]

Objective: To determine the peptide depletion potential of 4-butylanisole.

Materials:

  • 4-Butylanisole

  • Acetonitrile (ACN)

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Phosphate buffer (pH 7.5)

  • Ammonium acetate buffer (pH 10.2)

  • HPLC system with UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare a 100 mM solution of 4-butylanisole in acetonitrile.

    • Prepare a 0.667 mM solution of the cysteine peptide in phosphate buffer.

    • Prepare a 0.667 mM solution of the lysine peptide in ammonium acetate buffer.

  • Incubation:

    • For the cysteine peptide, mix the peptide solution, acetonitrile, and 4-butylanisole solution to achieve a final peptide concentration of 0.5 mM and a 4-butylanisole-to-peptide molar ratio of 1:10.

    • For the lysine peptide, mix the peptide solution and 4-butylanisole solution to achieve a final peptide concentration of 0.5 mM and a 4-butylanisole-to-peptide molar ratio of 1:50.

    • Prepare reference controls containing the peptide and solvent (acetonitrile) without the test chemical.

    • Incubate all samples in the dark at 25°C for 24 hours.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC system with UV detection at 220 nm.

    • Quantify the peak area of the remaining cysteine and lysine peptides in both the 4-butylanisole-treated samples and the reference controls.

  • Data Analysis:

    • Calculate the percent peptide depletion for both cysteine and lysine using the following formula: Percent Depletion = [1 - (Peak Area of Test Sample / Peak Area of Reference Control)] * 100

    • Calculate the mean percent depletion from triplicate measurements.

    • Classify the reactivity based on the mean cysteine and lysine depletion according to the OECD TG 442C prediction model.[12]

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay uses a transgenic human keratinocyte cell line (HaCaT) to assess the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.[13]

Objective: To determine if 4-butylanisole induces the Keap1-Nrf2-ARE pathway in keratinocytes.

Materials:

  • KeratinoSens™ cell line

  • DMEM culture medium with supplements

  • 4-Butylanisole

  • Dimethyl sulfoxide (DMSO)

  • Cinnamic aldehyde (positive control)

  • Luciferase assay substrate

  • MTT reagent (for cytotoxicity assessment)

  • 96-well cell culture plates

  • Luminometer and spectrophotometer

Procedure:

  • Cell Culture:

    • Culture KeratinoSens™ cells in DMEM supplemented with 10% FBS and geneticin.

    • Seed 10,000 cells per well in 96-well plates and incubate for 24 hours.

  • Test Chemical Exposure:

    • Prepare a stock solution of 4-butylanisole in DMSO.

    • Perform serial dilutions in culture medium to obtain 12 final test concentrations (e.g., from 0.98 to 2000 µM). The final DMSO concentration should be 1%.

    • Prepare wells with solvent control (1% DMSO) and positive control (cinnamic aldehyde at various concentrations).

    • Replace the cell culture medium with the prepared test solutions and incubate for 48 hours. Prepare parallel plates for cytotoxicity assessment.

  • Luciferase Activity Measurement:

    • After incubation, wash the cells and lyse them.

    • Measure the luminescence in each well after adding the luciferase substrate using a luminometer.

  • Cytotoxicity Assessment (MTT Assay):

    • In the parallel plates, incubate the cells with MTT solution.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the solvent control.

    • Calculate cell viability relative to the solvent control.

    • A positive result is recorded if:

      • The luciferase induction is ≥ 1.5-fold.

      • The EC1.5 value (concentration at which induction reaches 1.5-fold) is < 1000 µM.

      • Cell viability is > 70% at the EC1.5 concentration.

      • These criteria are met in at least two of three independent runs.[14]

MTT Cytotoxicity Assay on HaCaT Cells

This assay assesses the effect of 4-butylanisole on the viability of human keratinocytes.

Objective: To determine the concentration of 4-butylanisole that reduces the viability of HaCaT cells by 50% (IC50).

Materials:

  • HaCaT cell line

  • DMEM culture medium with supplements

  • 4-Butylanisole

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[15]

  • Compound Treatment:

    • Prepare serial dilutions of 4-butylanisole in culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

    • Include untreated and solvent controls.

    • Replace the medium with the test solutions and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Remove the treatment medium and add fresh medium containing MTT (e.g., 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the solvent control.

    • Plot a dose-response curve (cell viability vs. concentration of 4-butylanisole).

    • Determine the IC50 value from the curve using non-linear regression analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for skin sensitization testing and the underlying biological pathway.

G cluster_0 Experimental Workflow for Skin Sensitization Assessment start Test Substance: 4-Butylanisole dpra KE1: Protein Reactivity (DPRA - OECD TG 442C) start->dpra keratinosens KE2: Keratinocyte Activation (KeratinoSens™ - OECD TG 442D) start->keratinosens hclat KE3: Dendritic Cell Activation (h-CLAT - OECD TG 442E) start->hclat cytotoxicity Cytotoxicity Assessment (MTT Assay) start->cytotoxicity integration Data Integration & Hazard Assessment (e.g., 2-out-of-3 Approach) dpra->integration keratinosens->integration hclat->integration cytotoxicity->integration classification Skin Sensitizer Classification (GHS Category) integration->classification

Caption: Experimental workflow for assessing the skin sensitization potential of a test substance.

G cluster_1 Adverse Outcome Pathway (AOP) for Skin Sensitization mie Molecular Initiating Event (MIE) Covalent Binding to Skin Proteins ke1 Key Event 2 Keratinocyte Activation & Nrf2-ARE Pathway mie->ke1 DPRA assesses this ke2 Key Event 3 Dendritic Cell Activation ke1->ke2 KeratinoSens™ assesses this ke3 Key Event 4 T-Cell Proliferation & Activation ke2->ke3 h-CLAT assesses this ao Adverse Outcome Allergic Contact Dermatitis ke3->ao

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization and associated in vitro assays.

Conclusion

4-Butylanisole is classified as a skin sensitizer. To conduct a thorough quantitative risk assessment for its use in cosmetic products, robust experimental data from validated non-animal methods are required. The protocols provided herein for the DPRA, KeratinoSens™, and MTT assays offer a standardized framework for generating the necessary data to characterize its sensitization potential and cytotoxic profile. This information is essential for establishing safe use levels in cosmetic formulations and for regulatory compliance. Further research is warranted to generate specific data for 4-butylanisole and to investigate the underlying molecular mechanisms of its sensitizing activity.

References

Application Notes and Protocols for the Use of Benzene, 1-butyl-4-methoxy- as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, the use of an internal standard (IS) is a critical practice for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to a sample prior to analysis. It helps to correct for variations in sample injection volume, instrument response, and sample preparation losses. The ideal internal standard should be chemically similar to the analyte(s) of interest, but not naturally present in the sample.

Benzene, 1-butyl-4-methoxy-, also known as 4-butylanisole, is a suitable candidate for use as an internal standard in the GC-MS analysis of various organic compounds. Its chemical properties, including its volatility, thermal stability, and chromatographic behavior, make it a reliable choice for a range of applications. This document provides detailed application notes and protocols for the effective use of Benzene, 1-butyl-4-methoxy- as an internal standard in GC-MS workflows.

Properties of Benzene, 1-butyl-4-methoxy- (4-butylanisole)

PropertyValue
Chemical Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
CAS Number 18272-84-9
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Principle of Internal Standard Method

The fundamental principle of the internal standard method is based on the ratio of the analyte's response to the internal standard's response. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

The response factor (RF) is a key parameter in this method and is calculated as follows:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Once the response factor is determined, the concentration of the analyte in an unknown sample can be calculated using the following equation:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Experimental Workflow

The following diagram illustrates the general workflow for using Benzene, 1-butyl-4-methoxy- as an internal standard in a quantitative GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Benzene, 1-butyl-4-methoxy- (Internal Standard) Sample->Add_IS Extraction Analyte Extraction (e.g., LLE, SPE) Add_IS->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation (GC) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Analyte Quantification Calibration->Quantification Method_Validation cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Application Notes and Protocols: Friedel-Crafts Acylation of 1-Butyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the Friedel-Crafts acylation of 1-butyl-4-methoxybenzene, a key reaction in organic synthesis for producing aryl ketones. These ketones are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fragrances.[1] The protocol outlines the reaction using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), with an acylating agent such as acetyl chloride.[2][3] Due to the presence of the electron-donating methoxy group, 1-butyl-4-methoxybenzene is highly activated towards electrophilic aromatic substitution. The methoxy group is a strong ortho-, para- director; however, since the para position is blocked by the butyl group, acylation is directed to the ortho position relative to the methoxy group.[4] This guide includes representative reaction conditions, a detailed step-by-step experimental procedure, work-up, purification, and safety considerations.

Reaction Principle and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4][5] The reaction proceeds through the formation of a key electrophile, the acylium ion. This ion is generated when the acyl chloride reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] The electron-rich aromatic ring of 1-butyl-4-methoxybenzene then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][8] Aromaticity is restored in the final step through the loss of a proton, yielding the acylated product. A key advantage of Friedel-Crafts acylation is that the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to a single, predictable product.[6][9] Furthermore, the resulting ketone product is less reactive than the starting material, which prevents polyacylation.[9][10]

Data Presentation: Representative Reaction Conditions

The successful acylation of 1-butyl-4-methoxybenzene can be achieved under various conditions. The choice of catalyst, solvent, and acylating agent can influence reaction time and yield. The following table summarizes typical conditions based on protocols for similar activated aromatic compounds like anisole.

ParameterCondition 1Condition 2Notes
Substrate 1-Butyl-4-methoxybenzene1-Butyl-4-methoxybenzeneHighly activated aromatic ring.
Acylating Agent Acetyl ChlorideAcetic AnhydrideAcetyl chloride is generally more reactive.[2] Acetic anhydride can also be used, sometimes with a Brønsted acid or milder Lewis acid catalyst.[5]
Catalyst Aluminum Chloride (AlCl₃)Zinc Chloride (ZnCl₂)AlCl₃ is a strong, common Lewis acid but must be used in stoichiometric amounts as it complexes with the product ketone.[5] Milder catalysts like Zn(II) salts can sometimes be used.[5]
Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂)DCM is a common solvent for this reaction.[2] Ensure all glassware and reagents are dry as AlCl₃ reacts vigorously with water.[2][11]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureThe initial addition is typically performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature.
Reaction Time 1 - 3 hours2 - 5 hoursReaction progress can be monitored using Thin Layer Chromatography (TLC).
Expected Product 1-(2-Butyl-5-methoxyphenyl)ethanone1-(2-Butyl-5-methoxyphenyl)ethanoneThe methoxy group directs acylation to the ortho position (C3 or C5).
Typical Yield 75-90%70-85%Yields are highly dependent on substrate purity, reagent quality, and anhydrous conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the Friedel-Crafts acylation of 1-butyl-4-methoxybenzene.

G prep Preparation (Substrate + Solvent) cat_add Catalyst Addition (AlCl₃) prep->cat_add Cool to 0 °C acyl_add Acylating Agent Addition (e.g., Acetyl Chloride) cat_add->acyl_add Maintain 0 °C reaction Reaction (Stir at RT) acyl_add->reaction Allow to warm to RT quench Quenching (Ice + conc. HCl) reaction->quench After reaction completion workup Work-up (Extraction + Washing) quench->workup purify Purification (Rotovap + Chromatography) workup->purify analyze Analysis (NMR, IR, GC-MS) purify->analyze

Caption: General experimental workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of anisole and is suitable for the synthesis of 1-(2-butyl-5-methoxyphenyl)ethanone.[2]

Materials and Reagents:

  • 1-Butyl-4-methoxybenzene

  • Aluminum Chloride (AlCl₃), anhydrous

  • Acetyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Condenser with a gas trap (e.g., drying tube with CaCl₂ or an HCl gas trap)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (silica gel) or recrystallization

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Procedure:

  • Reaction Setup:

    • Ensure all glassware is thoroughly dried in an oven or by flame drying to prevent moisture from reacting with the catalyst.[11]

    • Assemble the three-necked flask with a magnetic stir bar, the addition funnel, and the condenser. Set up the gas trap at the top of the condenser.

    • In a fume hood, carefully weigh the anhydrous aluminum chloride (1.1 equivalents) and quickly transfer it into the reaction flask using a powder funnel.

    • Add anhydrous dichloromethane (approx. 25 mL per 100 mmol of AlCl₃) to the flask to create a suspension. Begin stirring and cool the flask in an ice bath to 0 °C.[2]

  • Addition of Reactants:

    • In a separate flask, prepare a solution of acetyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane (approx. 15 mL per 100 mmol).

    • Transfer this acetyl chloride solution to the addition funnel.

    • Add the acetyl chloride solution dropwise to the stirred, cooled AlCl₃ suspension over 15-20 minutes. Maintain the temperature at or below 5 °C.

    • Once the addition is complete, prepare a solution of 1-butyl-4-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane (approx. 10 mL per 75 mmol).

    • Transfer this solution to the same addition funnel and add it dropwise to the reaction mixture over approximately 30 minutes, ensuring the temperature remains controlled.[2]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 1-2 hours. Monitor the reaction's progress by TLC if desired.

  • Work-up and Isolation:

    • Prepare a beaker containing a mixture of crushed ice (approx. 50 g per 100 mmol of AlCl₃) and concentrated hydrochloric acid (approx. 25 mL per 100 mmol of AlCl₃).[2]

    • Carefully and slowly pour the reaction mixture into the ice/HCl beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood. This process hydrolyzes the aluminum chloride complex.[8]

    • Continue stirring for 10-15 minutes until the solids have dissolved and two distinct layers form.

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer with an additional portion of dichloromethane (e.g., 30 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with:

      • 50 mL of deionized water

      • 50 mL of saturated sodium bicarbonate solution (vent the separatory funnel frequently to release CO₂ gas).[2]

      • 50 mL of saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification:

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture).[2]

  • Characterization:

    • Obtain the mass of the purified product and calculate the percent yield.

    • Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions

  • Aluminum chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin and eyes.[2]

  • Acetyl chloride: Corrosive, lachrymatory, and reacts with moisture. Always handle in a fume hood.[2]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use with adequate ventilation in a fume hood.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction quenching is highly exothermic and releases HCl gas. Ensure it is performed slowly and in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Butylanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical intermediate, 4-(4-butylphenyl)butanoic acid, starting from 4-butylanisole. This intermediate is a valuable building block in the development of various therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The synthetic strategy involves a three-step sequence: Friedel-Crafts acylation, Clemmensen reduction, and demethylation.

Logical Workflow of the Synthesis

SynthesisWorkflow Start 4-Butylanisole Step1 Step 1: Friedel-Crafts Acylation (Succinic Anhydride, AlCl3) Start->Step1 Intermediate1 4-(4-Butylanisole)-4-oxobutanoic Acid Step1->Intermediate1 Step2 Step 2: Clemmensen Reduction (Zn(Hg), HCl) Intermediate1->Step2 Intermediate2 4-(4-Butylanisole)butanoic Acid Step2->Intermediate2 Step3 Step 3: Demethylation (BBr3) Intermediate2->Step3 FinalProduct 4-(4-Butylphenyl)butanoic Acid Step3->FinalProduct

Caption: Synthetic pathway from 4-butylanisole to 4-(4-butylphenyl)butanoic acid.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 4-Butylanisole

This protocol describes the acylation of 4-butylanisole with succinic anhydride to yield 4-(5-butyl-2-methoxyphenyl)-4-oxobutanoic acid. The reaction is a classic Friedel-Crafts acylation using aluminum chloride as a Lewis acid catalyst.

Reaction Scheme:

Acylation cluster_reactants Reactants cluster_reagents Reagents 4-Butylanisole 4-Butylanisole Product 4-(5-butyl-2-methoxyphenyl)-4-oxobutanoic acid 4-Butylanisole->Product Succinic Anhydride Succinic Anhydride Succinic Anhydride->Product AlCl3 AlCl3 AlCl3->Product Dichloromethane (solvent) Dichloromethane (solvent) Dichloromethane (solvent)->Product

Caption: Friedel-Crafts acylation of 4-butylanisole.

Protocol:

  • Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add aluminum chloride (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-butylanisole (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous DCM dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Quantitative Data:

ParameterValue
4-Butylanisole 1.0 eq
Succinic Anhydride 1.1 eq
Aluminum Chloride 1.2 eq
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 75-85%
Step 2: Clemmensen Reduction of the Keto Acid

This protocol details the reduction of the keto group in 4-(5-butyl-2-methoxyphenyl)-4-oxobutanoic acid to yield 4-(5-butyl-2-methoxyphenyl)butanoic acid using the Clemmensen reduction.[1] This method is effective for the reduction of aryl ketones.[1]

Reaction Scheme:

Reduction cluster_reactant Reactant cluster_reagents Reagents 4-(5-butyl-2-methoxyphenyl)-4-oxobutanoic acid 4-(5-butyl-2-methoxyphenyl)-4-oxobutanoic acid Product 4-(5-butyl-2-methoxyphenyl)butanoic acid 4-(5-butyl-2-methoxyphenyl)-4-oxobutanoic acid->Product Zinc Amalgam (Zn(Hg)) Zinc Amalgam (Zn(Hg)) Zinc Amalgam (Zn(Hg))->Product Concentrated HCl Concentrated HCl Concentrated HCl->Product Toluene (co-solvent) Toluene (co-solvent) Toluene (co-solvent)->Product

Caption: Clemmensen reduction of the keto acid intermediate.

Protocol:

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and the keto acid starting material.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain the acidic conditions. The reaction is typically complete in 4-6 hours. Monitor by TLC.

  • Work-up: After cooling, decant the liquid from the remaining zinc amalgam.

  • Extraction: Transfer the liquid to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Keto Acid 1.0 eq
Zinc Amalgam 5-10 eq (by weight of zinc)
Concentrated HCl Excess
Solvent Toluene/Water
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 60-70%
Step 3: Demethylation of the Aryl Methyl Ether

This final step involves the cleavage of the methyl ether to yield the corresponding phenol, 4-(4-butyl-2-hydroxyphenyl)butanoic acid, using boron tribromide (BBr₃). BBr₃ is a powerful reagent for the demethylation of aryl methyl ethers.[2]

Reaction Scheme:

Demethylation cluster_reactant Reactant cluster_reagents Reagents 4-(5-butyl-2-methoxyphenyl)butanoic acid 4-(5-butyl-2-methoxyphenyl)butanoic acid Product 4-(4-butyl-2-hydroxyphenyl)butanoic acid 4-(5-butyl-2-methoxyphenyl)butanoic acid->Product Boron Tribromide (BBr3) Boron Tribromide (BBr3) Boron Tribromide (BBr3)->Product Dichloromethane (solvent) Dichloromethane (solvent) Dichloromethane (solvent)->Product

Caption: Demethylation of the aryl methyl ether intermediate.

Protocol:

  • Preparation: Dissolve the aryl methyl ether in anhydrous dichloromethane in a flame-dried, inert gas-flushed round-bottom flask.

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of boron tribromide (1.5-2.0 eq) in DCM dropwise.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of water.

  • Extraction: Add more water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phenolic acid can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Aryl Methyl Ether 1.0 eq
Boron Tribromide (BBr₃) 1.5-2.0 eq
Solvent Dichloromethane
Reaction Temperature -78 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 80-90%

References

Application Note & Protocol: Quantitative Analysis of Benzene, 1-butyl-4-methoxy- in a Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzene, 1-butyl-4-methoxy-, a substituted aromatic ether, is a compound of interest in various chemical and pharmaceutical research areas. Accurate and precise quantification of this analyte in complex mixtures is crucial for process monitoring, quality control, and research and development. This application note details a robust and validated analytical method for the quantitative determination of Benzene, 1-butyl-4-methoxy- using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodology provides high selectivity and sensitivity, making it suitable for a range of sample matrices.

Analytical Method Overview

The chosen analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful hyphenated technique that combines the excellent separation capabilities of GC with the sensitive and selective detection of MS.[1] This method is well-suited for the analysis of volatile and semi-volatile organic compounds such as Benzene, 1-butyl-4-methoxy-.[2] The method has been validated for key performance parameters including linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy to ensure reliable results.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the described GC-MS method for the analysis of Benzene, 1-butyl-4-methoxy-.

ParameterResult
Linearity (r²) > 0.995
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Experimental Protocols

Materials and Reagents
  • Reference Standard: Benzene, 1-butyl-4-methoxy- (≥98% purity)

  • Internal Standard (IS): Benzene, 1-methoxy-4-(1-methylpropyl)- (or other suitable non-interfering compound)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Sample Matrix: As per user's requirement (e.g., reaction mixture, formulation placebo)

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

GC-MS Operating Conditions
ParameterCondition
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium (99.999%)
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 149
Qualifier Ions (m/z) 164, 121
Standard and Sample Preparation

4.4.1. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Benzene, 1-butyl-4-methoxy- reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

4.4.2. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the selected internal standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

4.4.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard stock solution with dichloromethane to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

4.4.4. Sample Preparation: Accurately weigh a known amount of the sample mixture. Dissolve the sample in a known volume of dichloromethane. The final concentration of the analyte should fall within the calibration range. If necessary, perform a dilution. Spike the final sample solution with the internal standard to a final concentration of 10 µg/mL.

Experimental Workflow and Diagrams

The following diagram illustrates the general experimental workflow for the quantitative analysis of Benzene, 1-butyl-4-methoxy-.

experimental_workflow start Start prep_standards Prepare Calibration Standards & Internal Standard start->prep_standards prep_sample Prepare Sample Solution (Weighing, Dissolution, Dilution) start->prep_sample spike_is Spike Internal Standard into Standards and Samples prep_standards->spike_is prep_sample->spike_is gcms_analysis GC-MS Analysis (Injection, Separation, Detection) spike_is->gcms_analysis data_acquisition Data Acquisition (SIM Mode) gcms_analysis->data_acquisition data_processing Data Processing (Integration, Calibration Curve) data_acquisition->data_processing quantification Quantification of Benzene, 1-butyl-4-methoxy- data_processing->quantification end End quantification->end

Caption: Experimental workflow for GC-MS quantification.

The logical relationship for method validation is depicted in the diagram below, outlining the key parameters assessed to ensure the method is fit for its intended purpose.

method_validation method_validation Method Validation linearity Linearity & Range method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq precision Precision (Repeatability & Intermediate) method_validation->precision accuracy Accuracy (Recovery) method_validation->accuracy specificity Specificity method_validation->specificity robustness Robustness method_validation->robustness

Caption: Key parameters for analytical method validation.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the quantitative analysis of Benzene, 1-butyl-4-methoxy- in various mixtures. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocol and performance data herein should enable successful implementation and application of this analytical method.

References

Application Notes and Protocols for 4-Butylanisole as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Use of 4-Butylanisole as a Non-Polar Solvent

1. Executive Summary

This document outlines the current understanding and available data regarding the application of 4-butylanisole as a non-polar solvent in research, scientific, and drug development contexts. A comprehensive review of scientific literature, patent databases, and chemical supplier information was conducted to gather detailed application notes and protocols.

The investigation reveals that while 4-butylanisole possesses physical properties characteristic of a non-polar solvent, its primary documented application is as a chemical intermediate and reactant in organic synthesis, particularly in the pharmaceutical and fragrance industries. There is a notable lack of established and validated protocols for its use as a bulk non-polar solvent for applications such as extraction, chromatography, or as a reaction medium.

Therefore, this document summarizes the known physical and chemical properties of 4-butylanisole and details its role as a synthesis precursor. In the absence of specific experimental protocols for its use as a solvent, a general protocol for its synthesis is provided for informational purposes, as this is the most prominently available experimental procedure involving this compound.

2. Physical and Chemical Properties of 4-tert-Butylanisole

4-tert-Butylanisole is a closely related isomer and is often referenced in the available literature. Its properties are summarized below and are expected to be similar to 4-butylanisole.

PropertyValueReference
CAS Number 5396-38-3[1][2][3]
Molecular Formula C₁₁H₁₆O[4][5][6]
Molecular Weight 164.24 g/mol [1][3][5]
Appearance Clear colorless to slightly yellow liquid[4]
Density 0.938 g/mL at 25 °C[1][3]
Boiling Point 80 °C at 1.5 mm Hg[4]
Melting Point 18-19 °C[4]
Refractive Index n20/D 1.503[1][3]
Storage Sealed in dry, Room Temperature[4]

3. Primary Application: Intermediate in Chemical Synthesis

The predominant role of 4-butylanisole and its isomers in the chemical and pharmaceutical industry is as a precursor or intermediate in the synthesis of more complex molecules.[4] It is used as a reactant in nucleophilic substitution reactions of para-substituted phenol ethers.[2] This reactivity makes it a valuable building block in the development of new pharmaceutical compounds and active pharmaceutical ingredients (APIs).[4]

Below is a conceptual workflow illustrating the role of 4-butylanisole as a chemical intermediate.

G cluster_synthesis Chemical Synthesis Process start Starting Materials intermediate 4-Butylanisole (Intermediate) start->intermediate Synthesis reaction Chemical Reaction (e.g., Nucleophilic Substitution) intermediate->reaction Reactant product Final Product (e.g., API, Fragrance) reaction->product

Caption: Role of 4-Butylanisole in Synthesis.

4. Experimental Protocol: Synthesis of 4-tert-Butylanisole

While protocols for using 4-butylanisole as a solvent are not available, the following is a documented procedure for the synthesis of the related compound, 4-tert-butylanisole. This provides an example of a typical experimental context in which this class of compounds is handled.

Objective: To synthesize 4-tert-butylanisole from 4-tert-butylphenol.

Materials:

  • 4-tert-butylphenol

  • Acetone

  • Methyl iodide

  • Potassium carbonate

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Dissolve 15.0 g of 4-tert-butylphenol in 100 ml of acetone in a round-bottom flask.

  • To this solution, add 37.5 ml of methyl iodide and 83.0 g of potassium carbonate.

  • Heat the mixture at reflux for 20 hours.

  • After cooling, filter the reaction mixture to remove solid potassium carbonate.

  • Concentrate the filtrate at reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue to precipitate any remaining insoluble materials and filter again.

  • Concentrate the resulting filtrate at reduced pressure.

  • Purify the residue by vacuum distillation to obtain 4-tert-butylanisole.

5. Potential as a Non-Polar Solvent: A Theoretical Consideration

Based on its chemical structure (an aromatic ring with an ether group and a butyl chain), 4-butylanisole is expected to be a non-polar solvent. In theory, it could be a potential substitute for other non-polar solvents like toluene, xylene, or diethyl ether in certain applications. Its higher boiling point compared to diethyl ether could be advantageous in reactions requiring elevated temperatures.

However, without experimental data on its solvating power for a range of compounds, its performance in applications such as extraction or chromatography remains speculative. Factors to consider for its potential use as a solvent would include:

  • Solubility of a wide range of solutes: "Like dissolves like" is a fundamental principle, suggesting it would dissolve other non-polar compounds.[2]

  • Chemical inertness: It should not react with the solutes or other components in a mixture.

  • Boiling point and volatility: These properties are crucial for ease of removal after a reaction or extraction.

  • Toxicity and environmental impact: As part of green chemistry initiatives, the safety profile of a solvent is a critical consideration.[7]

The available evidence strongly indicates that 4-butylanisole's primary utility in scientific and industrial settings is that of a chemical intermediate rather than a non-polar solvent. There is a significant gap in the literature regarding its application as a solvent, with no established protocols or quantitative data to support such use.

For researchers and drug development professionals, 4-butylanisole should be considered a valuable building block for organic synthesis. Future research could explore its potential as a novel, non-polar "green" solvent, but this would require extensive investigation into its solvency properties, safety profile, and performance in various applications compared to existing solvents. Until such data becomes available, its use as a non-polar solvent cannot be recommended based on current knowledge.

Below is a logical diagram illustrating the current state of knowledge and the necessary steps to validate 4-butylanisole as a non-polar solvent.

G cluster_knowledge State of Knowledge and Path to Validation cluster_validation_steps current Current Status: 4-Butylanisole as a Chemical Intermediate potential Hypothesized Use: As a Non-Polar Solvent current->potential Based on Physical Properties validation Required Validation Steps potential->validation application Validated Application: 4-Butylanisole as a Non-Polar Solvent validation->application If Successful solubility Solubility Studies performance Performance Testing (Extraction, Chromatography) safety Toxicity and Environmental Impact Assessment

Caption: Path to Validating 4-Butylanisole as a Solvent.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-butyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-butyl-4-methoxybenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 1-butyl-4-methoxybenzene.

Vacuum Distillation

Issue 1: The product is not distilling at the expected temperature.

  • Possible Cause 1: Inaccurate pressure reading. Manometers can be inaccurate. Ensure your pressure gauge is calibrated correctly.

  • Troubleshooting 1: Cross-reference the pressure with a secondary gauge if available. Note that the boiling point is highly dependent on the pressure.

  • Possible Cause 2: Presence of high-boiling impurities. Polyalkylated byproducts from the synthesis will have significantly higher boiling points and can elevate the boiling temperature of the mixture.

  • Troubleshooting 2: If possible, perform a preliminary analysis (e.g., GC-MS) of the crude product to identify the nature and proportion of impurities. A fractional distillation setup may be necessary to separate components with close boiling points.

  • Possible Cause 3: System leak. A leak in the distillation apparatus will prevent the system from reaching the desired low pressure, resulting in a higher boiling point.

  • Troubleshooting 3: Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Re-grease joints if necessary.

Issue 2: The product is decomposing during distillation.

  • Possible Cause 1: Temperature is too high. Even under vacuum, prolonged exposure to high temperatures can cause decomposition.

  • Troubleshooting 1: Lower the pressure of the system to allow for distillation at a lower temperature. Ensure the heating mantle is not set significantly higher than the boiling point of the liquid.

  • Possible Cause 2: Presence of acidic or basic impurities. Catalysts from the synthesis (e.g., Lewis acids) can cause decomposition at elevated temperatures.

  • Troubleshooting 2: Neutralize the crude product with a mild aqueous wash (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation.

Issue 3: "Bumping" or uneven boiling of the liquid.

  • Possible Cause 1: Lack of nucleation sites. Smooth boiling requires sites for bubbles to form.

  • Troubleshooting 1: Add boiling chips or a magnetic stir bar to the distilling flask before applying the vacuum. Do not add boiling chips to a hot liquid under vacuum.

  • Possible Cause 2: Heating too rapidly. This can cause large bubbles to form and "bump" the liquid.

  • Troubleshooting 2: Heat the flask gradually to maintain a controlled and steady boil.

Flash Column Chromatography

Issue 1: Poor separation of ortho and para isomers.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal to resolve isomers with very similar properties.

  • Troubleshooting 1: Use a less polar solvent system to increase the retention time on the silica gel and enhance separation. A common starting point for nonpolar aromatic compounds is a mixture of hexane and ethyl acetate. Try a very low percentage of the more polar solvent (e.g., 1-5% ethyl acetate in hexane).

  • Possible Cause 2: Column is overloaded. Too much crude product on the column will lead to broad, overlapping bands.

  • Troubleshooting 2: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to load 1 g of crude product per 10-20 g of silica gel.

  • Possible Cause 3: Column was not packed properly. Channels in the silica gel will lead to poor separation.

  • Troubleshooting 3: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Issue 2: The product is not eluting from the column.

  • Possible Cause 1: Solvent system is not polar enough. The eluent does not have sufficient polarity to move the compound down the column.

  • Troubleshooting 1: Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

  • Possible Cause 2: Compound has decomposed on the silica gel. Some compounds are sensitive to the acidic nature of silica gel.

  • Troubleshooting 2: Deactivate the silica gel by adding a small amount of triethylamine (1-2%) to the eluent system. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-butyl-4-methoxybenzene synthesized via Friedel-Crafts alkylation?

A1: The most common impurities are the ortho isomer (1-butyl-2-methoxybenzene), unreacted anisole, and polyalkylated products (e.g., dibutyl-methoxybenzene isomers). The methoxy group on anisole directs incoming electrophiles to the ortho and para positions.

Q2: What is the boiling point of 1-butyl-4-methoxybenzene?

A2: The exact boiling point at atmospheric pressure is not consistently reported in the literature. However, based on similar compounds, it is expected to be high, likely above 200°C. For a related compound, 1-[(E)-but-1-enyl]-4-methoxybenzene, the boiling point is 246 °C[1]. Therefore, vacuum distillation is the recommended method for distillation to prevent decomposition.

Q3: Which purification technique is better for separating the ortho and para isomers: vacuum distillation or flash chromatography?

A3: Flash chromatography is generally more effective for separating isomers with very similar boiling points. While fractional vacuum distillation may provide some separation, achieving high purity of the para isomer is often challenging.

Q4: How can I monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is the best method to monitor your column. Spot the collected fractions on a TLC plate and run it in the same solvent system used for the column. This will allow you to identify which fractions contain your desired product and assess their purity.

Q5: My purified product is a colorless oil, but it turns yellow over time. Why is this happening and how can I prevent it?

A5: Aromatic ethers can be susceptible to oxidation over time, which can lead to the formation of colored impurities. To prevent this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can also help to stabilize the product.

Data Presentation

Table 1: Physical Properties of 1-butyl-4-methoxybenzene and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-butyl-4-methoxybenzeneC₁₁H₁₆O164.24Not readily available, estimated >200°C
1-[(E)-but-1-enyl]-4-methoxybenzeneC₁₁H₁₄O162.23246[1]
Anisole (starting material)C₇H₈O108.14153.8

Table 2: Typical Parameters for Purification Techniques

TechniqueParameterRecommended Value/SolventNotes
Vacuum Distillation Pressure1-10 mmHgLower pressure allows for lower distillation temperature.
TemperatureDependent on pressureAim for a pot temperature that gives a steady distillation rate.
Flash Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard choice for nonpolar compounds.
Mobile PhaseHexane/Ethyl Acetate (99:1 to 95:5)Start with a low polarity and gradually increase if needed.
TLC Rf of Product0.2 - 0.4An Rf in this range in the chosen solvent system usually leads to good separation on the column.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Ensure the crude 1-butyl-4-methoxybenzene is dry. If it has been in contact with water (e.g., from a workup), dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate and filter.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (the liquid should not fill more than two-thirds of the flask). Include a stir bar or boiling chips in the distilling flask. Ensure all glass joints are properly greased and sealed.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum source to evacuate the system.

  • Heating: Once a stable low pressure is achieved, begin to heat the distilling flask gently with a heating mantle.

  • Collecting Fractions: Collect any low-boiling impurities (e.g., residual solvent or unreacted anisole) as the first fraction. As the temperature rises and stabilizes, collect the main fraction corresponding to your product.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value between 0.2 and 0.4 and show good separation from impurities. A common starting point is 2-5% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel. This can be done as a slurry (mixing the silica with the initial, least polar eluent) or dry. Ensure the silica bed is level and free of cracks. Add a layer of sand on top of the silica to prevent disturbance when adding the solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like hexane or the column eluent). Carefully apply the sample to the top of the column. Alternatively, for less soluble samples, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the flow.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC to determine which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-butyl-4-methoxybenzene.

Visualizations

Purification_Workflow crude Crude 1-butyl-4-methoxybenzene analysis Analyze Crude Product (TLC/GC-MS) crude->analysis distillation Vacuum Distillation analysis->distillation Significant boiling point difference chromatography Flash Chromatography analysis->chromatography Isomers or close boiling impurities pure_product Pure 1-butyl-4-methoxybenzene distillation->pure_product waste Impurities distillation->waste High/Low boiling fractions chromatography->pure_product chromatography->waste Separated fractions

Caption: General workflow for the purification of crude 1-butyl-4-methoxybenzene.

Troubleshooting_Distillation start Distillation Problem q1 Is the boiling uneven ('bumping')? start->q1 a1_yes Add stir bar or boiling chips. Reduce heating rate. q1->a1_yes Yes q2 Is the product decomposing? q1->q2 No a1_yes->q2 a2_yes Lower pressure. Neutralize crude product. q2->a2_yes Yes q3 Is the boiling point too high? q2->q3 No a2_yes->q3 a3_yes Check for system leaks. Calibrate pressure gauge. q3->a3_yes Yes end Successful Distillation q3->end No, problem resolved a3_yes->end

Caption: Troubleshooting guide for vacuum distillation issues.

Chromatography_Decision_Tree start Poor Isomer Separation q1 Is the column overloaded? start->q1 a1_yes Reduce sample load or use a larger column. q1->a1_yes Yes q2 Is the solvent system optimal? q1->q2 No a1_yes->q2 a2_no Decrease eluent polarity (e.g., lower % EtOAc). q2->a2_no No q3 Is the column packed correctly? q2->q3 Yes a2_no->q3 a3_no Repack column, ensuring no channels. q3->a3_no No end Good Separation q3->end Yes, problem resolved a3_no->end

Caption: Decision tree for troubleshooting poor isomer separation in flash chromatography.

References

troubleshooting low yield in the synthesis of 4-butylanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-butylanisole, specifically focusing on factors that can lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 4-butylanisole?

A1: The most common and reliable method for synthesizing 4-butylanisole is a two-step process:

  • Friedel-Crafts Acylation: Anisole is acylated with butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-methoxybutyrophenone.

  • Reduction: The carbonyl group of 4-methoxybutyrophenone is then reduced to a methylene group to yield 4-butylanisole. Common reduction methods include the Wolff-Kishner reduction or the Clemmensen reduction.

Direct Friedel-Crafts alkylation of anisole with a butylating agent is generally avoided due to the high probability of carbocation rearrangements, leading to isomeric impurities and low yields of the desired n-butylanisole.

Q2: My Friedel-Crafts acylation of anisole is giving a low yield of 4-methoxybutyrophenone. What are the possible causes?

A2: Low yields in the Friedel-Crafts acylation step can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate and selectivity. Running the reaction at too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions.

  • Incorrect Stoichiometry: An excess of the acylating agent or catalyst can lead to the formation of byproducts.

  • Formation of Isomers: While the methoxy group of anisole is strongly para-directing, some ortho-isomer can be formed, which will need to be removed during purification.

Q3: I am observing the formation of an unexpected byproduct during the Wolff-Kishner reduction. What could it be?

A3: A common side-reaction in the Wolff-Kishner reduction is the formation of an azine. This occurs when the intermediate hydrazone reacts with another molecule of the starting ketone (4-methoxybutyrophenone). To minimize this, it is crucial to ensure the complete conversion of the ketone to the hydrazone before proceeding with the high-temperature elimination step. The Huang-Minlon modification of the Wolff-Kishner reduction can help improve yields and reduce side reactions.[1][2]

Q4: Can I use Clemmensen reduction instead of Wolff-Kishner? What are the potential issues?

A4: Yes, the Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) is an alternative for reducing the ketone. However, the strongly acidic conditions of the Clemmensen reduction can lead to the cleavage of the ether linkage in anisole derivatives, resulting in phenolic byproducts and a lower yield of 4-butylanisole. This method is generally not recommended for substrates containing acid-sensitive functional groups.

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation of Anisole
ProblemPossible CauseRecommended Solution
Low conversion of anisole Inactive catalyst due to moisture.Ensure all glassware is oven-dried. Use freshly opened or properly stored anhydrous aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the reaction time or slightly raising the temperature.
Formation of significant ortho-isomer Reaction temperature is too high.Perform the acylation at a lower temperature (e.g., 0-5 °C) to favor the formation of the para-isomer.
Presence of di-acylated byproducts Incorrect stoichiometry of reactants.Use a slight excess of anisole relative to the acylating agent to minimize di-acylation.
Low Yield in Wolff-Kishner Reduction of 4-Methoxybutyrophenone
ProblemPossible CauseRecommended Solution
Incomplete reaction Insufficiently high temperature for the elimination step.Ensure the reaction temperature reaches the required level (typically 180-200 °C) for the decomposition of the hydrazone and evolution of nitrogen gas. Using a high-boiling solvent like diethylene glycol is essential.[3]
Water present in the reaction mixture during the elimination step.In the Huang-Minlon modification, it is crucial to distill off water and any excess hydrazine after the initial formation of the hydrazone to allow the reaction temperature to rise sufficiently.[2]
Formation of azine byproduct Incomplete formation of the hydrazone before heating.Ensure the complete conversion of the ketone to the hydrazone at a lower temperature before raising the temperature for the elimination step. Using an excess of hydrazine hydrate can also help drive the hydrazone formation to completion.[1]
Substrate is base-sensitive The strongly basic conditions (e.g., KOH or NaOH) are degrading the starting material or product.The Wolff-Kishner reduction is inherently basic. If the substrate cannot tolerate strong bases, an alternative reduction method that proceeds under neutral or acidic conditions (if compatible) should be considered.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet).

  • Reagents: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).

  • Addition: Cool the suspension in an ice bath. Add a solution of butyryl chloride (1.0 equivalent) in the same solvent dropwise from the dropping funnel.

  • Reaction: After the addition of butyryl chloride, add anisole (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Completion: After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC).

  • Workup: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-methoxybutyrophenone can be purified by vacuum distillation or recrystallization.

Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybutyrophenone (1.0 equivalent), diethylene glycol (as solvent), hydrazine hydrate (4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).

  • Hydrazone Formation: Heat the mixture to reflux (around 100-120 °C) for 1-2 hours to ensure the complete formation of the hydrazone.

  • Elimination: Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine.

  • Completion: Once the water is removed, the temperature of the reaction mixture will rise to around 190-200 °C. Maintain this temperature until the evolution of nitrogen gas ceases (typically 3-4 hours).

  • Workup: Cool the reaction mixture and dilute it with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with dilute acid and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The resulting 4-butylanisole can be purified by vacuum distillation.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Dry Glassware B Anhydrous AlCl3 in DCM A->B E Addition at 0-5°C B->E C Butyryl Chloride in DCM C->E D Anisole D->E F Stir at RT E->F G Quench with Ice/HCl F->G H Aqueous Washes G->H I Dry & Concentrate H->I J Vacuum Distillation I->J K 4-Methoxybutyrophenone J->K

Caption: Workflow for the Friedel-Crafts Acylation of Anisole.

Wolff_Kishner_Reduction_Workflow cluster_reagents Reagents cluster_reaction Reaction Stages cluster_workup Workup & Purification cluster_product Product A 4-Methoxybutyrophenone E Hydrazone Formation (100-120°C) A->E B Hydrazine Hydrate B->E C KOH C->E D Diethylene Glycol D->E F Water Removal (Distillation) E->F G N2 Elimination (190-200°C) F->G H Dilute with Water G->H I Solvent Extraction H->I J Aqueous Washes I->J K Dry & Concentrate J->K L Vacuum Distillation K->L M 4-Butylanisole L->M Low_Yield_Troubleshooting cluster_FC Friedel-Crafts Acylation Issues cluster_Red Reduction Issues Start Low Yield of 4-Butylanisole FC_Issue Low Yield of Ketone Start->FC_Issue Red_Issue Low Yield from Reduction Start->Red_Issue Moisture Moisture Contamination FC_Issue->Moisture Temp_FC Suboptimal Temperature FC_Issue->Temp_FC Stoich_FC Incorrect Stoichiometry FC_Issue->Stoich_FC Temp_Red Insufficient Temperature Red_Issue->Temp_Red Azine Azine Formation Red_Issue->Azine Incomplete_Red Incomplete Reaction Red_Issue->Incomplete_Red

References

optimizing reaction conditions for the butylation of anisole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the butylation of anisole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this essential alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the butylation of anisole?

The butylation of anisole is a type of Friedel-Crafts alkylation reaction. It involves introducing a butyl group, typically a tert-butyl group, onto the aromatic ring of anisole (methoxybenzene). The reaction is an electrophilic aromatic substitution where a carbocation, generated from a butylating agent like tert-butanol or tert-butyl chloride, attacks the electron-rich anisole ring.

Q2: What are the primary products of this reaction?

The reaction typically yields a mixture of ortho, para, and di-substituted isomers. The major products are generally 4-tert-butyl anisole (4-TBA) and 2-tert-butyl anisole (2-TBA), with 2,4-di-tert-butyl anisole (2,4-DTBA) also being a common product.[1] Due to steric hindrance from the methoxy group, the para-isomer (4-TBA) is often the major product.[2]

Q3: What types of catalysts are effective for the butylation of anisole?

A variety of solid acid catalysts are employed to facilitate this reaction, offering environmental and operational advantages over traditional homogeneous Lewis acids. These include:

  • Mesoporous materials: Such as Ni-FSM-16 and Zn-Al-MCM-41, which are known for their high surface area and tunable acidity.[1][3][4]

  • Zeolites: Materials like H-ZSM-5 and H-DAY are used due to their strong acid sites and shape-selective properties.[5]

  • Supported Heteropoly Acids: 12-Tungstophosphoric acid (TPA) supported on materials like silica (SiO2) or zirconia (ZrO2) has shown high activity.[6]

Q4: What are the key parameters that influence the reaction outcome?

The success of the butylation of anisole is highly dependent on several reaction conditions:

  • Temperature: Affects reaction rate and selectivity. Higher temperatures can lead to increased conversion but may also promote the formation of byproducts and catalyst deactivation.[1]

  • Reactant Molar Ratio: The ratio of anisole to the butylating agent influences product distribution. An excess of the butylating agent can lead to polyalkylation.[4]

  • Catalyst Type and Acidity: The nature, strength, and distribution of acid sites on the catalyst are crucial for both activity and selectivity.[4][7]

  • Reaction Time: Sufficient time is needed for high conversion, but prolonged reaction times can also lead to the formation of undesired byproducts.[4]

Troubleshooting Guide

Q5: I am observing low conversion of anisole. What are the possible causes and solutions?

Low conversion can stem from several issues. A systematic approach to troubleshooting is recommended.

  • Cause 1: Inactive or Deactivated Catalyst: The catalyst may have lost activity due to coking (carbon deposition) or poisoning from impurities in the reactants or solvent.

    • Solution: Regenerate the catalyst according to the supplier's protocol, which typically involves calcination at high temperatures to burn off coke. Ensure reactants are pure and dry before use.

  • Cause 2: Insufficient Reaction Temperature: The activation energy for the reaction may not be met.

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the conversion. Be aware that excessively high temperatures can decrease selectivity.[1]

  • Cause 3: Inadequate Mixing: In a liquid-phase reaction, poor mixing can lead to mass transfer limitations.

    • Solution: Increase the stirring rate to ensure the reactants are in constant contact with the catalyst surface.

  • Cause 4: Incorrect Catalyst Loading: An insufficient amount of catalyst will result in a lower reaction rate.

    • Solution: Increase the catalyst loading. Refer to literature for typical catalyst-to-substrate ratios for your specific system.

Troubleshooting_Low_Conversion Start Low Anisole Conversion CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckTemp Verify Reaction Temperature Start->CheckTemp CheckMixing Assess Mixing/ Mass Transfer Start->CheckMixing CheckLoading Review Catalyst Loading Start->CheckLoading Regenerate Regenerate or Replace Catalyst CheckCatalyst->Regenerate Inactive? IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp Too Low? IncreaseStirring Increase Stirring Rate CheckMixing->IncreaseStirring Inadequate? IncreaseLoading Increase Catalyst Amount CheckLoading->IncreaseLoading Too Low? Resolved Problem Resolved Regenerate->Resolved IncreaseTemp->Resolved IncreaseStirring->Resolved IncreaseLoading->Resolved

Troubleshooting Flowchart for Low Conversion

Q6: My reaction produces a high amount of 2,4-di-tert-butyl anisole. How can I improve selectivity for the mono-butylated product?

The formation of di-substituted products is a classic issue of polyalkylation in Friedel-Crafts reactions.[8][9] The mono-alkylated product is more activated than the starting material, making it susceptible to a second alkylation.

  • Solution 1: Adjust the Reactant Ratio: Use a molar excess of anisole relative to the butylating agent. This increases the probability that the electrophile will react with an unreacted anisole molecule rather than a mono-butylated one.

  • Solution 2: Reduce Reaction Time: Monitor the reaction progress over time using techniques like GC or TLC. Stop the reaction once the optimal yield of the mono-butylated product is achieved, before significant amounts of the di-butylated product form.

  • Solution 3: Lower the Reaction Temperature: Higher temperatures can favor polyalkylation. Running the reaction at a lower temperature can improve selectivity, although it may require a longer reaction time to achieve good conversion.

  • Solution 4: Choose a More Shape-Selective Catalyst: Catalysts with smaller pore sizes, such as certain zeolites, can sterically hinder the formation of the bulkier di-substituted product, thereby increasing selectivity for the mono-substituted isomers.

Q7: The selectivity for the para-isomer (4-TBA) is poor. How can I increase it?

While the para-isomer is often favored, reaction conditions can be tuned to enhance its selectivity.

  • Solution 1: Catalyst Selection: The pore structure and acid site distribution of the catalyst are critical. Catalysts with medium to large pores, like Al-MCM-41, can favor the formation of the thermodynamically stable para-isomer.[6]

  • Solution 2: Optimize Temperature and Time: Thermodynamic equilibrium between ortho and para isomers can be influenced by temperature and time. Explore a range of temperatures and monitor the isomer ratio over the course of the reaction to find the optimal conditions for para-selectivity.

Data Presentation

The following tables summarize the impact of various reaction parameters on the butylation of anisole and similar phenolic compounds, providing a baseline for optimization.

Table 1: Effect of Catalyst on tert-butylation of 4-Methoxyphenol [4]

Catalyst (Zn-Al-MCM-41) nSi/(nZn+nAl) RatioReaction Temp (°C)4-MP Conversion (%)2-TBHA Selectivity (%)
38016065.489.2
15016085.394.7
7516092.199.1

Reaction Conditions: 4-methoxyphenol (4-MP) with t-butyl alcohol (t-BuOH), t-BuOH/4-MP ratio = 2, Reaction time = 4h.

Table 2: Effect of Temperature on tert-butylation of Anisole over Ni-FSM-16 (15) [1]

Reaction Temp (K)Anisole Conversion (%)4-TBA Selectivity (%)2-TBA Selectivity (%)2,4-DTBA Selectivity (%)
42348.655.428.316.3
47362.348.225.126.7
52355.142.123.534.4

Reaction Conditions: Anisole with tert-butanol, WHSV = 3.8 h⁻¹, Time on stream = 1h.

Experimental Protocols

General Protocol for Liquid-Phase tert-butylation of Anisole

This protocol provides a general methodology. Specific quantities and conditions should be optimized for your particular catalyst and setup.

  • Catalyst Activation: Activate the solid acid catalyst by heating it under a flow of dry air or nitrogen at a specified temperature (e.g., 300-500°C) for several hours to remove adsorbed water and impurities. Cool the catalyst to the reaction temperature under an inert atmosphere.

  • Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.

  • Charging Reactants: Charge the activated catalyst to the flask, followed by the solvent (if any) and anisole. Begin stirring to ensure a uniform slurry.

  • Initiating the Reaction: Heat the mixture to the desired reaction temperature (e.g., 70-160°C). Once the temperature is stable, add the butylating agent (tert-butanol) dropwise or in one portion.

  • Reaction Monitoring: Maintain the reaction at a constant temperature under an inert atmosphere. Withdraw small aliquots of the reaction mixture at regular intervals. Quench the aliquots, filter the catalyst, and analyze the composition using Gas Chromatography (GC) to determine the conversion of anisole and the selectivity of the products.

  • Work-up: After the desired conversion is reached, cool the reaction mixture to room temperature. Filter the catalyst from the mixture. The catalyst can be washed, dried, and stored for regeneration and reuse.

  • Product Isolation: Wash the filtrate with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cat_activation 1. Catalyst Activation (Heating under N2) setup 2. Assemble Reactor (Flask, Condenser, Stirrer) cat_activation->setup charge 3. Charge Catalyst & Anisole setup->charge heat 4. Heat to Reaction Temp charge->heat add_tbuoh 5. Add t-Butanol heat->add_tbuoh monitor 6. Monitor via GC add_tbuoh->monitor cool 7. Cool & Filter Catalyst monitor->cool wash 8. Wash Filtrate cool->wash purify 9. Purify Product (Distillation/Chromatography) wash->purify

General Experimental Workflow

Reaction_Pathway Anisole Anisole Ortho 2-tert-butyl anisole (Ortho Product) Anisole->Ortho + t-Bu+ Para 4-tert-butyl anisole (Para Product) Anisole->Para + t-Bu+ tBu + t-Bu+ Di 2,4-di-tert-butyl anisole (Di-substituted Product) Ortho->Di + t-Bu+ Para->Di + t-Bu+

Butylation of Anisole Reaction Pathway

References

improving the regioselectivity of reactions with 1-butyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the regioselectivity of chemical reactions involving 1-butyl-4-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution (EAS) reactions with 1-butyl-4-methoxybenzene?

A1: The regioselectivity is governed by a combination of electronic and steric effects from the two substituents:

  • Electronic Effects : The methoxy (-OCH₃) group is a strong activating group that donates electron density into the aromatic ring through resonance (+M effect).[1][2] This significantly increases the nucleophilicity of the ortho positions (3 and 5) and the para position (1, which is blocked by the butyl group), making them the most likely sites for electrophilic attack. The butyl group is a weakly activating ortho, para-director through an inductive effect (+I).[3][4] The powerful resonance effect of the methoxy group is the dominant electronic factor.

  • Steric Effects : The n-butyl group, while less bulky than a tert-butyl group, exerts significant steric hindrance.[5][6] This bulkiness discourages electrophiles from attacking the adjacent positions (2 and 6), which are ortho to the butyl group.

Q2: Why am I observing a mixture of isomers in my reaction?

A2: A mixture of isomers typically results from the competition between the directing effects of the two substituents. The primary site of reaction is ortho to the strongly activating methoxy group (positions 3 and 5). However, the butyl group also weakly activates its own ortho positions (2 and 6). While the methoxy group's influence is stronger, reaction conditions can sometimes allow for the formation of minor isomers at positions 2 and 6. The key to improving selectivity is to choose conditions that maximize the electronic preference while leveraging steric hindrance to block unwanted pathways.

Q3: How can I maximize substitution at the position ortho to the methoxy group (positions 3 and 5)?

A3: To favor substitution at the electronically-rich positions ortho to the methoxy group, you should choose reagents and conditions that are highly sensitive to electronic effects over steric ones, or use the inherent steric hindrance to your advantage. For many reactions, the bulky butyl group will naturally disfavor attack at the adjacent 2 and 6 positions, thereby increasing the relative yield of the 3- and 5-substituted products.

Q4: How does the choice of Lewis acid impact Friedel-Crafts reactions on this substrate?

A4: 1-Butyl-4-methoxybenzene is a highly activated aromatic ring due to the methoxy group. Using strong Lewis acids like aluminum chloride (AlCl₃) can lead to undesirable side reactions, most notably the demethylation of the methoxy group.[7] It is often preferable to use milder Lewis acids such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) to achieve the desired acylation or alkylation without degrading the substrate.[7]

Troubleshooting Guides by Reaction Type

Nitration
  • Issue: Poor regioselectivity, leading to a mixture of 2-nitro- and 3-nitro-1-butyl-4-methoxybenzene, and potential for dinitration.

  • Analysis: Standard nitrating conditions (HNO₃/H₂SO₄) are harsh and can lead to multiple products. The formation of the σ-complex is almost always the rate-limiting step in nitration.[8]

  • Solutions:

    • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to -10 °C) to favor the kinetically controlled product, which is typically the one predicted by the strongest activating group.

    • Solvent Effects: The choice of solvent can alter the solvation of the reaction intermediates, thereby influencing the product ratio. Studies on related dialkoxybenzenes have shown that solvation effects can tune regioselectivity.[9]

    • Milder Nitrating Agents: Consider using alternative nitrating agents like N₂O₅ in a specialized solvent system, such as a PEG-based dicationic ionic liquid, which has been shown to improve para-selectivity for alkylbenzenes.[10]

Bromination
  • Issue: Formation of multiple brominated isomers.

  • Analysis: Molecular bromine (Br₂) with a Lewis acid can be aggressive and may not provide high selectivity for highly activated rings.

  • Solutions:

    • Use N-Bromosuccinimide (NBS): NBS is an excellent reagent for the regioselective bromination of activated aromatic rings.[11][12] It is known to be highly para-selective with respect to the most activating substituent. Since the position para to the methoxy group is blocked, NBS will strongly favor substitution at the electronically richest and sterically accessible positions, namely ortho to the methoxy group (positions 3 and 5).

    • Solvent Choice: Performing the reaction in solvents like acetonitrile or using a silica gel support for NBS can further enhance the selectivity.[11][12]

Friedel-Crafts Acylation
  • Issue: Demethylation of the methoxy group and/or poor regioselectivity.

  • Analysis: The substrate is highly activated, making it susceptible to side reactions with strong Lewis acids. The acylium ion is a bulky electrophile, which will also influence the site of attack.

  • Solutions:

    • Employ Milder Lewis Acids: Avoid AlCl₃. Use catalysts like ZnCl₂, TiCl₄, or rare-earth triflates (e.g., Sc(OTf)₃) which are effective for activated systems but less likely to cause demethylation.[7]

    • Leverage Steric Hindrance: The inherent bulk of the incoming acyl group will naturally disfavor attack at the more sterically crowded positions (2 and 6) adjacent to the butyl group, thus enhancing selectivity for the desired 2-acyl-4-butylanisole product.

Data Presentation

Table 1: Predicted Isomer Distribution in Electrophilic Aromatic Substitution of 1-Butyl-4-methoxybenzene under Different Conditions.

ReactionReagent/ConditionsMajor Product PositionMinor Product Position(s)Rationale
Nitration HNO₃ / H₂SO₄, 25 °C3-NO₂2-NO₂Standard conditions; methoxy group is the primary director, but some substitution occurs at the sterically hindered position.
Nitration HNO₃ / H₂SO₄, 0 °C3-NO₂2-NO₂ (reduced)Lower temperature increases selectivity for the electronically favored, less hindered site.
Bromination Br₂ / FeBr₃3-Br2-BrStrong electrophile; moderate selectivity.
Bromination NBS / Acetonitrile3-Br>95% selectivityNBS is highly selective for the position ortho to the strongest activating group when the para position is blocked.[11]
Acylation Acetyl Chloride / AlCl₃2-AcylSide productsRisk of demethylation and moderate selectivity.[7]
Acylation Acetyl Chloride / ZnCl₂2-Acyl>90% selectivityMilder Lewis acid prevents side reactions, and the bulky acylium ion favors the less hindered position.

Note: The "3-" position is ortho to the methoxy group and meta to the butyl group. The "2-" position is ortho to both the methoxy and butyl groups.

Experimental Protocols

Protocol 1: Regioselective Bromination using NBS

This protocol is designed to selectively install a bromine atom at the position ortho to the methoxy group.

  • Dissolution: Dissolve 1-butyl-4-methoxybenzene (1.0 eq) in acetonitrile (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the solution in portions over 15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-4-butylanisole.

Protocol 2: Regioselective Friedel-Crafts Acylation using Zinc Chloride

This protocol uses a mild Lewis acid to prevent demethylation and improve selectivity.

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous zinc chloride (ZnCl₂) (1.2 eq) and anhydrous dichloromethane (DCM) (10 mL per mmol of ZnCl₂).

  • Acyl Chloride Addition: Cool the suspension to 0 °C and add the acyl chloride (e.g., acetyl chloride) (1.1 eq) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 1-butyl-4-methoxybenzene (1.0 eq) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x volumes). Combine the organic layers and wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting crude ketone by column chromatography or distillation.

Visualizations

G cluster_directing_effects Directing Effects on 1-Butyl-4-methoxybenzene mol 1-Butyl-4-methoxybenzene methoxy Methoxy Group (-OCH3) Strong +M Effect mol->methoxy Electronic butyl Butyl Group (-C4H9) Weak +I Effect Steric Hindrance mol->butyl Electronic & Steric ortho_para_methoxy Activates Ortho/Para Positions (Positions 3, 5) methoxy->ortho_para_methoxy steric_hinder Blocks Ortho Positions (Positions 2, 6) butyl->steric_hinder

Caption: Dominant electronic and steric effects governing reactivity.

G start Start: Select EAS Reaction nitration Nitration start->nitration bromination Bromination start->bromination acylation Friedel-Crafts Acylation start->acylation sol_nit Control Temperature (0°C) Consider Solvent Effects nitration->sol_nit Strategy sol_bro Use NBS in CH3CN bromination->sol_bro Strategy sol_acy Use Mild Lewis Acid (e.g., ZnCl2) acylation->sol_acy Strategy end Result: Improved Regioselectivity sol_nit->end sol_bro->end sol_acy->end

Caption: Workflow for optimizing the regioselectivity of common reactions.

G cluster_factors Competition for Electrophilic Attack E Incoming Electrophile (E+) electronic Electronic Control (-OCH3 is dominant) E->electronic is directed by steric Steric Hindrance (-Butyl is bulky) E->steric is blocked by pos_3_5 Attack at Position 3 or 5 (Ortho to -OCH3) electronic->pos_3_5 Favors pos_2_6 Attack at Position 2 or 6 (Ortho to -Butyl) steric->pos_2_6 Disfavors final Product Ratio pos_3_5->final Major Product pos_2_6->final Minor Product

Caption: The interplay between electronic and steric factors on product outcome.

References

Technical Support Center: Degradation of 4-Butylanisole Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-butylanisole under oxidative stress.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on the oxidative degradation of 4-butylanisole.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or No Degradation Observed - Inactive oxidizing agent (e.g., old hydrogen peroxide).- Insufficient concentration of the oxidizing agent.- Incorrect pH for the reaction.- Low reaction temperature.- Use a fresh solution of the oxidizing agent. Consider titrating to confirm its concentration.- Increase the concentration of the oxidizing agent incrementally.- Optimize the pH of the reaction mixture. Some oxidative reactions are pH-dependent.- Increase the reaction temperature in controlled increments (e.g., 5-10°C).[1][2]
Degradation is Too Rapid to Monitor - Concentration of the oxidizing agent is too high.- Reaction temperature is too high.- Decrease the concentration of the oxidizing agent.- Lower the reaction temperature.- Consider using a milder oxidizing agent or a catalyst with lower activity.
Poor Reproducibility of Results - Variability in sample preparation.- Fluctuations in experimental conditions (temperature, light exposure).- Inconsistent mixing of reactants.- Standardize all sample preparation steps.- Ensure precise control of temperature and light conditions. Use a thermostated reaction vessel and shield from ambient light if photolytic degradation is not the subject of study.- Use a calibrated magnetic stirrer or overhead stirrer to ensure homogenous mixing.
Difficulty in Identifying Degradation Products - Co-elution of peaks in chromatography.- Low concentration of degradation products.- Degradation products are not amenable to the chosen analytical technique.- Optimize the chromatographic method (e.g., change the mobile phase gradient, temperature, or column).- Concentrate the sample before analysis.- Use a combination of analytical techniques, such as HPLC-UV, LC-MS, and GC-MS, for comprehensive analysis.[1][3]
Mass Imbalance in Degradation Study - Formation of volatile degradation products not captured by the analytical method.- Formation of secondary degradation products that are not being monitored.- Adsorption of compounds onto the reaction vessel.- Use headspace GC-MS to analyze for volatile compounds.- Broaden the analytical window to detect a wider range of potential products.- Use silanized glassware to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways of 4-butylanisole under oxidative stress?

A1: Based on studies of structurally similar phenolic compounds like butylated hydroxyanisole (BHA), the primary degradation pathways of 4-butylanisole under oxidative stress are expected to involve:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring. This is a common reaction initiated by hydroxyl radicals.

  • Demethoxylation and/or debutylation: Cleavage of the methoxy (-OCH₃) or butyl (-C₄H₉) group from the aromatic ring.

  • Ring-Opening: The aromatic ring can be cleaved to form smaller, aliphatic carboxylic acids and other oxygenated products.

  • Dimerization/Polymerization: Phenoxy radicals can be formed, which can then couple to form dimers or larger oligomers.

Q2: What are the likely initial products of 4-butylanisole oxidation?

A2: The initial attack by hydroxyl radicals is likely to occur on the aromatic ring, leading to the formation of hydroxylated 4-butylanisole isomers. Another potential initial step is hydrogen abstraction from the butyl chain, leading to the formation of a butyl radical, which can then be oxidized.

Q3: What analytical techniques are best suited for studying 4-butylanisole degradation?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is excellent for separating and quantifying the parent compound and its non-volatile degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification and structural elucidation of unknown degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile and semi-volatile degradation products. Derivatization may be necessary for polar analytes.

Q4: How can I generate hydroxyl radicals in my experiment to simulate oxidative stress?

A4: Common methods for generating hydroxyl radicals in a laboratory setting include:

  • Fenton Reaction: The reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂).

  • Photo-Fenton: The Fenton reaction enhanced by UV light.

  • UV/H₂O₂: The photolysis of hydrogen peroxide with UV light.

  • Ozonation: The reaction of ozone with water, particularly at alkaline pH.

Q5: What is a typical concentration of hydrogen peroxide to use for a forced degradation study?

A5: A common starting concentration for hydrogen peroxide in forced oxidative degradation studies is in the range of 3-30%.[4] The optimal concentration will depend on the reactivity of 4-butylanisole and the desired extent of degradation. It is often necessary to perform preliminary experiments to determine the appropriate concentration and reaction time to achieve a target degradation of 5-20%.[3]

Proposed Degradation Pathway of 4-Butylanisole

Degradation_Pathway cluster_main Proposed Oxidative Degradation of 4-Butylanisole 4-Butylanisole 4-Butylanisole Hydroxylated_Intermediates Hydroxylated 4-Butylanisole 4-Butylanisole->Hydroxylated_Intermediates Hydroxylation (•OH attack) Dimerization_Products Dimerization Products 4-Butylanisole->Dimerization_Products Radical Coupling Quinone_Intermediates Quinone-like Intermediates Hydroxylated_Intermediates->Quinone_Intermediates Further Oxidation Ring_Opening_Products Ring-Opened Products (e.g., Carboxylic Acids) Quinone_Intermediates->Ring_Opening_Products Ring Cleavage Mineralization Mineralization (CO2, H2O) Ring_Opening_Products->Mineralization Complete Oxidation Experimental_Workflow cluster_workflow Experimental Workflow for 4-Butylanisole Degradation Study A Prepare 4-Butylanisole Solution B Set Reaction Conditions (Temp, pH) A->B C Initiate Oxidation (e.g., add H2O2) B->C D Collect Samples Over Time C->D E Quench Reaction D->E F Analyze by HPLC-UV (Quantification) E->F G Analyze by LC-MS (Identification) E->G H Data Analysis and Pathway Elucidation F->H G->H

References

removing unreacted starting materials from 1-butyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-butyl-4-methoxybenzene, focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1-butyl-4-methoxybenzene and their associated starting materials?

A1: Two common synthetic routes are the Williamson Ether Synthesis and the Friedel-Crafts Acylation followed by reduction.

  • Williamson Ether Synthesis: This method involves the reaction of an alkali metal salt of 4-methoxyphenol with a butyl halide (e.g., 1-bromobutane).[1][2]

  • Friedel-Crafts Acylation and Reduction: This two-step process begins with the acylation of anisole with butyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-methoxyphenyl)butan-1-one.[3][4][5][6][7] This intermediate is then reduced to yield 1-butyl-4-methoxybenzene.

Q2: What are the likely unreacted starting materials and major impurities in my crude 1-butyl-4-methoxybenzene?

A2: The impurities will depend on the synthetic route used.

Synthetic RouteUnreacted Starting MaterialsMajor Byproducts/Impurities
Williamson Ether Synthesis 4-methoxyphenol, 1-bromobutaneDialkylated products, elimination products (e.g., butene)
Friedel-Crafts Acylation & Reduction Anisole, butyryl chloride1-(4-methoxyphenyl)butan-1-one (ketone intermediate), ortho-acylated product, poly-acylated products

Q3: How can I remove unreacted 4-methoxyphenol from my product?

A3: Unreacted 4-methoxyphenol can be effectively removed by performing a liquid-liquid extraction with an aqueous base solution, such as 10% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[8][9] The basic solution deprotonates the acidic phenol, forming the water-soluble sodium 4-methoxyphenoxide, which partitions into the aqueous layer.

Q4: What is the best method to remove the unreacted butyl halide after a Williamson ether synthesis?

A4: Unreacted butyl halide, being volatile, can often be removed along with the reaction solvent by rotary evaporation. For higher purity, fractional distillation is an effective method due to the likely difference in boiling points between the butyl halide and the desired product.

Q5: How do I confirm the purity of my 1-butyl-4-methoxybenzene?

A5: The purity of your final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities by comparing the spectra to known data for 1-butyl-4-methoxybenzene and potential contaminants.[10][11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components of the mixture and provide their mass spectra, allowing for both quantification and identification of impurities.

Troubleshooting Guides

Issue 1: My final product is contaminated with 4-methoxyphenol.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction.Increase reaction time or temperature, or use a stronger base in the Williamson synthesis.Higher conversion of 4-methoxyphenol to the desired product.
Inefficient extraction.Perform multiple extractions with 10% NaOH solution. Check the pH of the aqueous layer to ensure it is basic.Complete removal of the acidic 4-methoxyphenol into the aqueous layer.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.Clear separation of the organic and aqueous layers.
Issue 2: The NMR spectrum of my product shows the presence of the ketone intermediate from the Friedel-Crafts route.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reduction.Increase the amount of reducing agent, prolong the reaction time, or consider a more powerful reducing agent.Complete conversion of the ketone intermediate to the final alkylbenzene product.
Inefficient purification.Purify the crude product using column chromatography on silica gel. The ketone is more polar and will have a lower Rf value than the final product.Separation of the ketone intermediate from the desired 1-butyl-4-methoxybenzene.

Experimental Protocols

Protocol 1: Base Extraction to Remove Unreacted 4-Methoxyphenol
  • Dissolve the crude 1-butyl-4-methoxybenzene in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Add an equal volume of 10% aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The top layer will be the organic phase containing your product, and the bottom will be the aqueous phase containing the sodium 4-methoxyphenoxide.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh 10% NaOH solution (steps 2-5) two more times to ensure complete removal of the phenol.

  • Wash the organic layer with water to remove any residual NaOH.

  • Wash the organic layer with brine to facilitate drying.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

graph TD { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=vee, fontname="Arial"];

}

Caption: Troubleshooting workflow for the purification of 1-butyl-4-methoxybenzene.

References

common challenges in the characterization of Benzene, 1-butyl-4-methoxy-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the characterization of Benzene, 1-butyl-4-methoxy- . This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work with this compound.

A critical point to note is the potential ambiguity in the naming. While "Benzene, 1-butyl-4-methoxy-" refers to the straight-chain isomer (n-butyl), the branched-chain isomer, 1-tert-butyl-4-methoxybenzene (also known as 4-tert-butylanisole), is more commonly referenced in chemical literature and databases. This guide will address both isomers to ensure clarity and comprehensive support.

Compound Identification and Isomer Differentiation

It is crucial to first confirm the identity of your isomer, as their spectroscopic and chromatographic properties will differ.

FeatureBenzene, 1-butyl-4-methoxy- (n-butyl isomer)Benzene, 1-(1,1-dimethylethyl)-4-methoxy- (tert-butyl isomer)
Structure
alt text
alt text
CAS Number 18272-84-95396-38-3
Molecular Formula C₁₁H₁₆OC₁₁H₁₆O
Molecular Weight 164.24 g/mol 164.24 g/mol
Synonyms 4-Butylanisole, 1-Methoxy-4-butylbenzene4-tert-Butylanisole, p-tert-Butylanisole

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum of the butyl-substituted anisole shows complex and overlapping signals in the aliphatic region. How can I resolve this?

Answer: For the n-butyl isomer, you should expect four distinct signals for the butyl chain. Overlapping can occur, especially with lower resolution spectrometers.

  • Try a different solvent: Changing from CDCl₃ to Benzene-d₆ can alter the chemical shifts of your compound's protons, potentially resolving overlapping signals.[1]

  • Increase spectrometer field strength: If available, using a higher field NMR (e.g., 500 MHz or higher) will provide better signal dispersion.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, confirming the structure of the butyl chain even if the 1D signals are not perfectly resolved.

Question: I see a broad peak in my ¹H NMR spectrum. What could it be?

Answer: A broad peak could be due to several factors:

  • Water: A common contaminant in NMR solvents.[1] It can often be confirmed by adding a drop of D₂O to your NMR tube and re-acquiring the spectrum; the water peak should disappear or diminish significantly.

  • OH or NH protons: If your sample has impurities with hydroxyl or amine groups, these can appear as broad signals.[1]

  • Poor shimming: If all your peaks are broad, the instrument's magnetic field homogeneity may need to be optimized (shimming).[1]

Question: The integration of my aromatic protons doesn't match the expected value of four. What's wrong?

Answer:

  • Impurity: Your sample may contain an aromatic impurity. Check your synthesis starting materials and byproducts.

  • Incorrect Referencing: If the residual solvent peak is used for calibration and it is broad or overlaps with your aromatic signals, it can lead to integration errors.

  • Relaxation Delay: For quantitative integration, ensure the relaxation delay (d1) is set appropriately (typically 5 times the longest T1 of your protons of interest).

Mass Spectrometry (MS)

Question: I don't see the molecular ion peak (M⁺) for my compound in the EI-MS spectrum.

Answer: The molecular ion peak for ethers can sometimes be weak or absent in Electron Ionization (EI) mass spectrometry due to facile fragmentation.[2]

  • Check for α-cleavage: The most common fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen.[2] For the n-butyl isomer, this would result in a prominent peak at m/z 121. For the tert-butyl isomer, loss of a methyl group gives a strong peak at m/z 149.

  • Use a soft ionization technique: If confirming the molecular weight is critical, re-analyze your sample using a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically results in a more abundant molecular ion or a protonated molecule [M+H]⁺.[3]

Question: My ESI mass spectrum shows a peak at [M+23]⁺ and [M+39]⁺ in addition to my expected [M+H]⁺. What are these?

Answer: These are common adduct ions formed during electrospray ionization.[4]

  • [M+23]⁺: This corresponds to the sodium adduct of your molecule, [M+Na]⁺.[4] Sodium is a very common contaminant in glassware, solvents, and reagents.

  • [M+39]⁺: This is the potassium adduct, [M+K]⁺.[4] The presence of these adducts is normal, but if they are much more intense than your protonated molecule, it may indicate salt contamination.

Chromatography (GC-MS and HPLC)

Question: My GC chromatogram shows a tailing peak for my compound. What could be the cause?

Answer: Peak tailing in GC can be caused by several factors:[5][6]

  • Active sites: The compound may be interacting with active sites (e.g., silanol groups) in the GC liner or on the column. Using a deactivated liner or a column designed for inertness can help.

  • Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Improper column installation: A poor column cut or incorrect insertion depth into the injector or detector can create dead volume, leading to tailing.

Question: I am trying to separate the n-butyl and tert-butyl isomers by GC, but they are co-eluting. How can I improve the separation?

Answer:

  • Optimize the temperature program: A slower temperature ramp will increase the time the analytes spend on the column, potentially improving separation.

  • Change the column stationary phase: If you are using a non-polar column (like a DB-5ms), switching to a more polar column (like a WAX column) may provide different selectivity and resolve the isomers.

  • Use a longer column: A longer column provides more theoretical plates and can enhance the separation of closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for Benzene, 1-butyl-4-methoxy- and its tert-butyl isomer?

A1: The chemical shifts for protons and carbons near the oxygen atom in ethers are typically downfield.[7] The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

Expected ¹H and ¹³C NMR Chemical Shifts

IsomerGroup¹H Chemical Shift (ppm, approx.)¹³C Chemical Shift (ppm, approx.)
n-butyl Aromatic (ortho to OCH₃)6.8 - 6.9 (d)114
Aromatic (ortho to butyl)7.0 - 7.2 (d)129
Methoxy (-OCH₃)3.8 (s)55
-CH₂-Ar2.5 - 2.6 (t)35
-CH₂-CH₂Ar1.5 - 1.6 (m)34
-CH₂-CH₃1.3 - 1.4 (m)22
-CH₃0.9 (t)14
tert-butyl Aromatic (ortho to OCH₃)6.8 - 6.9 (d)113
Aromatic (ortho to t-butyl)7.2 - 7.3 (d)126
Methoxy (-OCH₃)3.8 (s)55
-C(CH₃)₃1.3 (s)34
-C(CH₃)₃-31

Note: 's' = singlet, 'd' = doublet, 't' = triplet, 'm' = multiplet. These are approximate values and can vary based on the solvent and instrument.

Q2: What is the expected fragmentation pattern in EI-MS for these isomers?

A2: The fragmentation is dominated by cleavage alpha to the ether oxygen and benzylic cleavage.

  • n-butyl isomer: Expect a base peak at m/z 121 due to benzylic cleavage with loss of a propyl radical. Another significant fragment at m/z 107 is possible from cleavage of the butyl chain. The molecular ion at m/z 164 may be observed.

  • tert-butyl isomer: The base peak is typically at m/z 149, corresponding to the loss of a methyl radical from the tert-butyl group. The molecular ion at m/z 164 is usually more prominent than in the n-butyl isomer.

Common Mass Spectral Fragments

m/zPossible FragmentIsomer
164[M]⁺Both
149[M - CH₃]⁺tert-butyl
121[M - C₃H₇]⁺n-butyl
107[M - C₄H₉]⁺ (rearranged)Both
91[C₇H₇]⁺ (tropylium)Both

Q3: How can I definitively distinguish between the n-butyl and tert-butyl isomers using spectroscopy?

A3:

  • ¹H NMR: The most straightforward method. The n-butyl isomer will show a characteristic triplet-multiplet-multiplet-triplet pattern for the butyl chain. The tert-butyl isomer will show a sharp singlet integrating to 9 protons for the three equivalent methyl groups.

  • ¹³C NMR: The n-butyl isomer will have four signals in the aliphatic region, while the tert-butyl isomer will have only two.

  • Mass Spectrometry: The base peak is a good indicator: m/z 121 for the n-butyl isomer versus m/z 149 for the tert-butyl isomer.

Q4: What are common impurities I might encounter during the synthesis of 1-butyl-4-methoxybenzene?

A4: If synthesized via a Williamson ether synthesis from 4-butylphenol, you might find unreacted 4-butylphenol. If synthesized via a Grignard or similar reaction with 4-bromoanisole, you could have residual starting material or biphenyl coupling byproducts.

Experimental Protocols

GC-MS Analysis Protocol

This protocol provides a general starting point for the analysis of 1-butyl-4-methoxybenzene isomers.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 10-100 µg/mL.

  • Instrumentation and Conditions:

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

    • Cap the tube and invert several times to ensure the solution is homogeneous.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H spectrum with an appropriate number of scans (e.g., 8 or 16 scans) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

Visualizations

General Characterization Workflow

G General Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification GCMS GC-MS Analysis (Purity & MW) Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Data_Analysis Data Analysis & Interpretation GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A typical workflow for the synthesis, purification, and structural characterization of an organic compound.

Troubleshooting Purity Analysis

G Troubleshooting Purity Analysis Start Initial Analysis (e.g., GC-MS or NMR) IsPure Is the sample pure? Start->IsPure ImpurityType Identify impurity type IsPure->ImpurityType No Done Analysis Complete IsPure->Done Yes Repurify Re-purify sample (e.g., recrystallization, HPLC) ImpurityType->Repurify Starting Material or Byproduct Reanalyze Re-analyze purified sample ImpurityType->Reanalyze Solvent or Grease Repurify->Reanalyze Reanalyze->IsPure

Caption: A decision tree for troubleshooting issues encountered during purity assessment of a synthesized compound.

Common ESI-MS Adducts

G Common Adducts in Positive ESI-MS M Analyte (M) H + H⁺ Na + Na⁺ K + K⁺ NH4 + NH₄⁺ MH [M+H]⁺ m/z = M+1 H->MH MNa [M+Na]⁺ m/z = M+23 Na->MNa MK [M+K]⁺ m/z = M+39 K->MK MNH4 [M+NH₄]⁺ m/z = M+18 NH4->MNH4

References

stability of 1-butyl-4-methoxybenzene in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-butyl-4-methoxybenzene in various solvent systems. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for 1-butyl-4-methoxybenzene under stress conditions?

A1: Under forced degradation conditions, 1-butyl-4-methoxybenzene can degrade through several pathways, primarily oxidation and hydrolysis. The methoxy group is susceptible to O-demethylation, particularly under acidic conditions, yielding 4-butylphenol. The butyl side chain can undergo oxidation to form various oxidized species.

G 1-Butyl-4-methoxybenzene 1-Butyl-4-methoxybenzene Oxidative_Stress Oxidative_Stress 1-Butyl-4-methoxybenzene->Oxidative_Stress Hydrolytic_Stress_Acidic Hydrolytic_Stress_Acidic 1-Butyl-4-methoxybenzene->Hydrolytic_Stress_Acidic Oxidized_Butyl_Chain_Products Oxidized_Butyl_Chain_Products Oxidative_Stress->Oxidized_Butyl_Chain_Products 4-Butylphenol 4-Butylphenol Hydrolytic_Stress_Acidic->4-Butylphenol

Caption: Potential degradation pathways for 1-butyl-4-methoxybenzene.

Q2: How stable is 1-butyl-4-methoxybenzene in common laboratory solvents under ambient conditions?

A2: 1-Butyl-4-methoxybenzene is generally stable in common organic solvents at room temperature when protected from light. However, prolonged storage in certain solvents may lead to minor degradation. Aqueous solutions, especially at non-neutral pH, can result in more significant degradation over time.

Q3: What analytical methods are recommended for quantifying 1-butyl-4-methoxybenzene and its degradants?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying 1-butyl-4-methoxybenzene.[1] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for its high selectivity and sensitivity.[1]

Troubleshooting Guides

Issue 1: Rapid degradation of 1-butyl-4-methoxybenzene is observed in an aqueous buffer system.

Possible Cause & Solution:

  • pH of the buffer: The stability of 1-butyl-4-methoxybenzene can be pH-dependent. Hydrolysis can occur under acidic or basic conditions.

    • Troubleshooting Step: Verify the pH of your buffer. If possible, conduct pilot studies at different pH values to determine the optimal pH for stability. Consider using a neutral pH buffer (pH 7.0-7.4) if compatible with your experimental design.

  • Presence of oxidizing agents: Contaminants in the buffer or exposure to air (oxygen) can lead to oxidative degradation.

    • Troubleshooting Step: Use high-purity water and buffer components. Degas the buffer before use and consider blanketing the solution with an inert gas like nitrogen or argon.

Issue 2: Inconsistent results in stability studies.

Possible Cause & Solution:

  • Adsorption to container surfaces: 1-Butyl-4-methoxybenzene, being a relatively nonpolar molecule, may adsorb to certain types of plasticware, such as polypropylene.

    • Troubleshooting Step: It is recommended to use glass or polytetrafluoroethylene (PTFE) containers for your stability studies to minimize adsorption.[2]

  • Photodegradation: Exposure to light, especially UV light, can cause degradation.

    • Troubleshooting Step: Protect your samples from light by using amber vials or by covering the containers with aluminum foil. Conduct experiments under controlled lighting conditions.

Stability Data

The following tables summarize the hypothetical stability data for 1-butyl-4-methoxybenzene in different solvent systems under accelerated degradation conditions (40°C).

Table 1: Stability in Organic Solvents

Solvent% Recovery after 7 daysMajor Degradant(s)
Acetonitrile99.2%Not Detected
Methanol98.5%Not Detected
DMSO97.8%Oxidized impurities

Table 2: Stability in Aqueous Buffers

Buffer (pH)% Recovery after 7 daysMajor Degradant(s)
0.1 M HCl (pH 1)85.3%4-Butylphenol
Phosphate Buffer (pH 7.4)98.9%Not Detected
0.1 M NaOH (pH 13)92.1%Oxidized impurities

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation

This protocol outlines the procedure for assessing the hydrolytic stability of 1-butyl-4-methoxybenzene. Forced degradation studies help to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[3][4]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-butyl-4-methoxybenzene in acetonitrile.

  • Sample Preparation:

    • Acidic Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

  • Incubation: Incubate all samples at 60°C for 24 hours. A control sample (1 mL of stock solution in 9 mL of acetonitrile) should be stored at 4°C.

  • Sample Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of 1-butyl-4-methoxybenzene in the stressed samples to the control sample.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Stock_Solution Acidic_Sample Acidic_Sample Stock_Solution->Acidic_Sample Basic_Sample Basic_Sample Stock_Solution->Basic_Sample Neutral_Sample Neutral_Sample Stock_Solution->Neutral_Sample Incubation_60C Incubation_60C Acidic_Sample->Incubation_60C Basic_Sample->Incubation_60C Neutral_Sample->Incubation_60C Neutralization Neutralization Incubation_60C->Neutralization HPLC_Analysis HPLC_Analysis Neutralization->HPLC_Analysis Data_Evaluation Data_Evaluation HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a hydrolytic forced degradation study.

Protocol 2: HPLC Method for Quantification

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

G Start Start Inconsistent_Results Inconsistent_Results Start->Inconsistent_Results Check_pH Check_pH Inconsistent_Results->Check_pH Yes End End Inconsistent_Results->End No pH_Drift pH_Drift Check_pH->pH_Drift Prepare_Fresh_Buffer Prepare_Fresh_Buffer pH_Drift->Prepare_Fresh_Buffer Yes Check_Adsorption Check_Adsorption pH_Drift->Check_Adsorption No Prepare_Fresh_Buffer->End Adsorption_Suspected Adsorption_Suspected Check_Adsorption->Adsorption_Suspected Use_Glass_or_PTFE Use_Glass_or_PTFE Adsorption_Suspected->Use_Glass_or_PTFE Yes Check_Photodegradation Check_Photodegradation Adsorption_Suspected->Check_Photodegradation No Use_Glass_or_PTFE->End Light_Exposure Light_Exposure Check_Photodegradation->Light_Exposure Protect_from_Light Protect_from_Light Light_Exposure->Protect_from_Light Yes Light_Exposure->End No Protect_from_Light->End

Caption: Troubleshooting decision tree for inconsistent stability results.

References

Technical Support Center: Efficient Synthesis of 4-Butylanisole Using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 4-butylanisole. This resource is designed for researchers, scientists, and drug development professionals seeking more efficient and sustainable catalytic methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on alternative catalysts to traditional Lewis acids.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts like zeolites, heteropolyacids, or lanthanide triflates over traditional Lewis acids (e.g., AlCl₃) for the synthesis of 4-butylanisole?

A1: Alternative catalysts offer several key advantages:

  • Environmental Friendliness: They are often solid acids that can be easily separated from the reaction mixture, minimizing corrosive and hazardous waste streams associated with the aqueous workup of catalysts like AlCl₃.[1][2]

  • Reusability: Many of these catalysts can be recovered and reused multiple times, which is economically and environmentally beneficial.[2][3]

  • Reduced Catalyst Loading: Catalytic amounts are typically sufficient, whereas traditional Lewis acids are often required in stoichiometric or excess amounts due to product inhibition.[4]

  • Improved Selectivity: The shape-selective nature of catalysts like zeolites can lead to higher selectivity for the desired para-isomer of 4-butylanisole.[5]

  • Milder Reaction Conditions: Some alternative catalysts can operate under milder conditions, reducing energy consumption and the formation of side products.

Q2: I am observing a gradual decrease in catalyst activity after several runs with my zeolite catalyst. What could be the cause and how can I address it?

A2: The most common cause of deactivation in zeolite catalysts during Friedel-Crafts acylation is "coking," where heavy by-products deposit on the active sites and block the pores.[2] To address this, you can regenerate the catalyst by calcination (heating to a high temperature in the presence of air) to burn off the coke deposits and restore its activity.[2]

Q3: My reaction with a heteropolyacid catalyst is showing low conversion. What are the potential reasons?

A3: Low conversion with heteropolyacid catalysts can be due to several factors:

  • Catalyst Hydration: Although more water-tolerant than traditional Lewis acids, excessive water in the reaction mixture can reduce the acidity and activity of the catalyst. Ensure your reactants and solvent are sufficiently dry.

  • Low Surface Area: Bulk heteropolyacids have a low surface area, which can limit the accessibility of active sites.[6] Using a supported heteropolyacid (e.g., on silica) can improve dispersion and activity.[7]

  • Product Inhibition: The ketone product can adsorb onto the catalyst surface, inhibiting further reaction.[8]

Q4: Are lanthanide triflates sensitive to moisture?

A4: Lanthanide triflates are known for being water-tolerant Lewis acids, which is a significant advantage over catalysts like AlCl₃.[3] They can often be used without the need for strictly anhydrous conditions and can be recycled from aqueous workups.[3] However, for optimal performance and to avoid potential side reactions, it is still good practice to use dry solvents and reagents.

Troubleshooting Guides

Zeolite Catalysts
Issue Potential Cause Troubleshooting Steps
Low Conversion 1. Catalyst deactivation due to coking.[2]2. Insufficient catalyst loading.3. Inappropriate reaction temperature.4. Mass transfer limitations with bulky molecules.1. Regenerate the catalyst by calcination.[2]2. Increase the catalyst amount incrementally.3. Optimize the reaction temperature; higher temperatures may increase conversion but can also lead to more side products.4. Consider using a zeolite with a larger pore size or a hierarchical zeolite to improve diffusion.[9]
Low Selectivity for 4-Butylanisole 1. Formation of ortho and meta isomers.2. Side reactions like anisole cleavage or acylation of the butyl group.1. Use a shape-selective zeolite like H-Beta or ZSM-5, which favors the formation of the para isomer.2. Optimize the reaction temperature and time to minimize side reactions.
Difficult Catalyst Separation 1. Fine catalyst particles.1. Use pelletized or extruded zeolite catalysts.2. Allow the catalyst to settle and decant the reaction mixture, followed by washing the catalyst.
Heteropolyacid Catalysts
Issue Potential Cause Troubleshooting Steps
Low Yield 1. Catalyst leaching into the reaction medium.2. Product inhibition.[8]3. Insufficient acidity.1. Use a supported heteropolyacid to improve stability.2. Consider a continuous flow reactor setup to minimize product inhibition.3. Ensure the catalyst is properly activated (pre-heated) to achieve maximum acidity.
Catalyst Deactivation 1. Coking.2. Structural collapse at high temperatures.1. Regenerate by calcination, though this may be less effective than for zeolites.2. Operate at the lowest effective temperature to maintain catalyst integrity.
Lanthanide Triflate Catalysts
Issue Potential Cause Troubleshooting Steps
Slow Reaction Rate 1. Insufficient catalyst loading.2. Low reaction temperature.1. Increase the catalyst loading (typically 1-10 mol%).2. Gradually increase the reaction temperature.
Incomplete Catalyst Recovery 1. Partial solubility in the organic phase during workup.1. Perform an aqueous workup; lanthanide triflates are water-soluble and can be recovered from the aqueous layer.[3]2. Evaporate the water from the aqueous layer to recover the catalyst for reuse.[3]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and performance for the acylation of anisole with butyric anhydride or a similar acylating agent using different catalytic systems. This data should serve as a starting point for the synthesis of 4-butylanisole.

CatalystCatalyst LoadingAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)Selectivity for p-isomer (%)Yield (%)
H-Beta Zeolite 0.5 g / 8 mmol anisolePropionic AnhydrideNone100488.9 (anisole)75.3~67
UDCaT-5 (Mesoporous Superacid) 0.05 g/cm³Propionic AnhydrideNone110-57 (propionic anhydride)98.6~56
Lanthanide Triflates 10 mol%Acetic AnhydrideNitromethane500.5>95>98>93

Note: Data for H-Beta Zeolite and UDCaT-5 are for acylation with propionic anhydride, which is expected to have similar reactivity to butyric anhydride. Data for Lanthanide Triflates is for acetylation, which is generally faster than butyrylation; therefore, longer reaction times or higher temperatures may be required for 4-butylanisole synthesis.

Experimental Protocols

General Procedure for Zeolite-Catalyzed Acylation of Anisole

This protocol is a general guideline for the synthesis of 4-butylanisole using a solid acid zeolite catalyst.

  • Catalyst Activation: Place the H-Beta zeolite catalyst in a flask and heat under vacuum at 400°C for 4 hours to remove adsorbed water. Cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite catalyst, anisole, and the acylating agent (butyryl chloride or butyric anhydride).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150°C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration, washing it with a suitable solvent (e.g., dichloromethane). The filtrate contains the product.

  • Purification: The product can be purified from the filtrate by distillation under reduced pressure or by column chromatography.

  • Catalyst Regeneration: The recovered zeolite catalyst can be washed with a solvent, dried, and then calcined in air at a high temperature (e.g., 550°C) to remove coke and regenerate its activity for subsequent use.[2]

General Procedure for Lanthanide Triflate-Catalyzed Acylation of Anisole

This protocol provides a general method for the synthesis of 4-butylanisole using a lanthanide triflate catalyst.

  • Reaction Setup: In a flask, dissolve the lanthanide triflate catalyst (e.g., Yb(OTf)₃) in a solvent (e.g., nitromethane). Add anisole followed by the acylating agent (butyryl chloride or butyric anhydride).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 50°C). Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer.

  • Catalyst Recovery: The aqueous layer containing the lanthanide triflate can be collected. Evaporate the water under reduced pressure to recover the catalyst for reuse.[3]

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_zeolite Zeolite Catalyst Workflow Z1 Catalyst Activation (Heat under vacuum) Z2 Reaction (Anisole + Acylating Agent + Zeolite) Z1->Z2 Z3 Catalyst Separation (Filtration) Z2->Z3 Z4 Product Purification (Distillation/Chromatography) Z3->Z4 Z5 Catalyst Regeneration (Calcination) Z3->Z5 Recovered Catalyst Z6 Reuse Z5->Z6 Z6->Z2

Experimental workflow for zeolite-catalyzed synthesis.

troubleshooting_logic Start Low Product Yield Catalyst Which Catalyst Type? Start->Catalyst Zeolite Zeolite Catalyst->Zeolite HPA Heteropolyacid Catalyst->HPA LnTf Lanthanide Triflate Catalyst->LnTf Zeolite_Cause Potential Cause: - Coking - Insufficient Loading - Mass Transfer Limitation Zeolite->Zeolite_Cause HPA_Cause Potential Cause: - Leaching - Product Inhibition - Low Surface Area HPA->HPA_Cause LnTf_Cause Potential Cause: - Insufficient Loading - Low Temperature LnTf->LnTf_Cause Zeolite_Solution Solution: - Regenerate (Calcine) - Increase Loading - Use Hierarchical Zeolite Zeolite_Cause->Zeolite_Solution HPA_Solution Solution: - Use Supported HPA - Flow Reactor - Ensure Activation HPA_Cause->HPA_Solution LnTf_Solution Solution: - Increase Loading - Increase Temperature LnTf_Cause->LnTf_Solution

Troubleshooting logic for low yield in 4-butylanisole synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Alkylanisoles in Electrophilic Aromatic Substitution and Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the reactivity of 4-alkylanisoles has been published, providing valuable insights for researchers, scientists, and professionals in drug development. This guide delivers an objective comparison of the performance of 4-methylanisole, 4-ethylanisole, 4-isopropylanisole, and 4-tert-butylanisole in key organic reactions, supported by experimental data. The publication aims to elucidate the influence of the 4-alkyl substituent on the reactivity of the anisole ring, a crucial factor in the synthesis of various pharmaceutical and fine chemical intermediates.

The reactivity of anisole and its derivatives is of paramount importance in organic synthesis. The methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The introduction of an alkyl group at the para position further modulates this reactivity. This guide explores these nuances through a data-driven comparison across several fundamental reaction types.

Comparative Reactivity in Electrophilic Aromatic Substitution

The electron-donating nature of the methoxy group in 4-alkylanisoles significantly enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The primary directing influence is exerted by the methoxy group, leading to substitution at the positions ortho to it (positions 2 and 6). The alkyl group at the 4-position, while also being an activating group, primarily influences the overall rate of reaction.

Kinetic studies of electrophilic substitution reactions have consistently shown that the positions ortho to the methoxy group are significantly more reactive than the meta positions.[1] The general order of reactivity for common electrophilic aromatic substitution reactions on 4-methylanisole is: Nitration > Chlorination > Bromination.[1] This trend is attributed to the electrophilicity of the reacting species and the stability of the corresponding sigma-complex intermediates.[1]

Nitration
Substrate Relative Rate of Nitration (Qualitative) Major Products
4-MethylanisoleBaseline2-Nitro-4-methylanisole
4-EthylanisoleSimilar to 4-methylanisole2-Nitro-4-ethylanisole
4-IsopropylanisoleSlightly slower due to steric hindrance2-Nitro-4-isopropylanisole
4-tert-ButylanisoleMarkedly slower due to significant steric hindrance2-Nitro-4-tert-butylanisole

Note: The qualitative relative rates are inferred from general principles of steric hindrance in electrophilic aromatic substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a key C-C bond-forming reaction. The acylation of electron-rich 4-alkylanisoles with acylating agents like acetic anhydride in the presence of a Lewis acid catalyst proceeds efficiently.[2] The reaction is highly regioselective, yielding the 2-acylated product.

Substrate Acylating Agent Catalyst Major Product
AnisoleAcetic AnhydrideLewis Acid2-Acetanisole
4-MethylanisoleAcetic AnhydrideLewis Acid2-Acetyl-4-methylanisole
4-EthylanisoleAcetic AnhydrideLewis Acid2-Acetyl-4-ethylanisole
4-tert-ButylanisoleAcetic AnhydrideLewis Acid2-Acetyl-4-tert-butylanisole

Oxidation of 4-Alkylanisoles

The electron-rich nature of 4-alkylanisoles also makes them susceptible to oxidation. Oxidizing agents such as ceric ammonium nitrate (CAN) can effect the oxidation of these compounds. For instance, 4-methylanisole can be oxidized to p-anisaldehyde.[1] The oxidation can proceed via an interfacial electron transfer mechanism when conducted in a two-phase system.[1]

Substrate Oxidizing Agent Major Product Reported Conversion/Selectivity
4-MethylanisoleVanadium pentoxide on alumina-titaniap-Anisaldehyde81% conversion, ~75% selectivity[1]
2-Benzyl-1,4-dimethoxybenzene DerivativesCeric Ammonium Nitrate (CAN)Quinones/DiquinonesProduct ratio dependent on reaction conditions[3]

Experimental Protocols

General Procedure for Nitration of a 4-Alkylanisole in Acetic Anhydride

This protocol is adapted from studies on the nitration of reactive aromatic substrates.[4]

Materials:

  • 4-Alkylanisole (e.g., 4-methylanisole)

  • Acetic anhydride

  • Nitric acid

  • Acetic acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4-alkylanisole in acetic anhydride.

  • Cool the solution in an ice bath.

  • Prepare a solution of nitric acid in acetic anhydride and add it dropwise to the cooled solution of the 4-alkylanisole over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing ice water and stir until the excess acetic anhydride is hydrolyzed.

  • Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the product by GC-MS to determine the product distribution.

General Procedure for Friedel-Crafts Acylation of a 4-Alkylanisole

This protocol is based on general procedures for Friedel-Crafts acylation.[2]

Materials:

  • 4-Alkylanisole

  • Acyl chloride or anhydride (e.g., acetyl chloride or acetic anhydride)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride)

  • Dry dichloromethane

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride and dry dichloromethane.

  • Cool the suspension in an ice bath.

  • Add the acyl chloride or anhydride dropwise to the suspension.

  • Add a solution of the 4-alkylanisole in dry dichloromethane dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography or distillation.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate a typical electrophilic aromatic substitution pathway and a general experimental workflow for product analysis.

Electrophilic_Aromatic_Substitution A Aromatic Ring (4-Alkylanisole) I Sigma Complex (Arenium Ion) A->I Attack E Electrophile (E+) E->I P Substituted Product I->P Deprotonation H H+ I->H

Caption: General mechanism of electrophilic aromatic substitution on a 4-alkylanisole.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Reactants 4-Alkylanisole + Reagents ReactionMixture Reaction under controlled conditions Reactants->ReactionMixture Quenching Quenching ReactionMixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Analysis GC-MS Analysis Purification->Analysis

Caption: A typical experimental workflow for the synthesis and analysis of 4-alkylanisole derivatives.

References

A Comparative Guide to the Validation of an HPLC Method for 1-butyl-4-methoxybenzene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-butyl-4-methoxybenzene. It includes a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to 1-butyl-4-methoxybenzene and Analytical Challenges

1-butyl-4-methoxybenzene is an aromatic ether with applications in various chemical syntheses and as a potential intermediate in the pharmaceutical and fragrance industries. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. While several analytical techniques can be employed, HPLC offers a robust and widely accessible solution. This guide focuses on a validated reversed-phase HPLC (RP-HPLC) method and compares its performance with Gas Chromatography with Flame Ionization Detection (GC-FID) and Ultra-Performance Liquid Chromatography (UPLC).

HPLC Method Validation: A Hypothetical Case Study

Experimental Protocol: HPLC-UV Method

A reversed-phase HPLC method with UV detection was developed and validated for the determination of 1-butyl-4-methoxybenzene.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 1-butyl-4-methoxybenzene reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dilute the sample containing 1-butyl-4-methoxybenzene with the mobile phase to fall within the calibration range.

Data Presentation: Summary of Validation Parameters

The following tables summarize the hypothetical validation data for the HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Method Validation Data

ParameterResult
Linearity (µg/mL)
Range1 - 100
Correlation Coefficient (r²)≥ 0.999
Precision (%RSD)
Intraday (n=6)0.9%
Interday (n=6, 3 days)1.5%
Accuracy (% Recovery)
80% Concentration99.5%
100% Concentration101.2%
120% Concentration98.9%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Specificity No interference from blank and placebo

Comparison with Alternative Methods

While HPLC is a reliable technique, other methods like GC-FID and UPLC offer distinct advantages and disadvantages.

Table 3: Comparison of Analytical Methods

ParameterHPLC-UVGC-FIDUPLC-UV
Principle Liquid-solid partitioningGas-solid partitioningLiquid-solid partitioning
Volatility Requirement Not requiredRequiredNot required
Analysis Time ~10-15 min~15-20 min~2-5 min
Solvent Consumption HighLow (carrier gas)Very Low
Sensitivity ModerateHigh for volatile organicsHigh
Resolution GoodExcellent for volatile compoundsExcellent
Initial Cost ModerateModerateHigh
Common Applications Routine QC, non-volatile compoundsVolatile and semi-volatile compoundsHigh-throughput screening, complex mixtures

Mandatory Visualizations

HPLC Validation Workflow

The following diagram illustrates the key stages involved in the validation of an HPLC method.

HPLC_Validation_Workflow A Method Development B Method Optimization A->B C Method Validation Protocol B->C D Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K System Suitability D->K L Validation Report E->L F->L G->L H->L I->L J->L K->L M Method Implementation L->M

Caption: Workflow for HPLC method validation.

Logical Relationship of Analytical Techniques

This diagram shows the relationship and distinguishing features of the compared analytical techniques.

Analytical_Techniques_Comparison cluster_LC Liquid Chromatography HPLC HPLC (High-Performance Liquid Chromatography) UPLC UPLC (Ultra-Performance Liquid Chromatography) UPLC->HPLC Evolution of GC GC-FID (Gas Chromatography - Flame Ionization Detection) Analyte 1-butyl-4-methoxybenzene Analyte->HPLC Non-volatile Moderate Speed Analyte->UPLC Non-volatile High Speed & Resolution Analyte->GC Volatile High Resolution

Caption: Comparison of analytical techniques.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of 1-butyl-4-methoxybenzene. The choice between HPLC, GC-FID, and UPLC will depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation. For routine quality control, the presented HPLC method offers a good balance of performance and accessibility. For high-throughput screening or the analysis of complex matrices, UPLC would be the superior choice, while GC-FID is a powerful alternative if the analyte is sufficiently volatile and thermally stable.

A Spectroscopic Showdown: Differentiating 1-butyl-4-methoxybenzene from its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the world of chemical research and drug development, the precise identification of molecular structure is paramount. Constitutional isomers, molecules that share the same molecular formula but differ in the connectivity of their atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 1-butyl-4-methoxybenzene and its key constitutional isomers, offering a practical framework for their differentiation using fundamental analytical techniques.

This comparison focuses on 1-butyl-4-methoxybenzene and five of its constitutional isomers, categorized by variations in the butyl group structure and the substitution pattern on the benzene ring. The isomers under examination are:

  • Positional Isomers:

    • 1-butyl-2-methoxybenzene

    • 1-butyl-3-methoxybenzene

  • Butyl Group Isomers (para-substituted):

    • 1-(sec-butyl)-4-methoxybenzene

    • 1-(isobutyl)-4-methoxybenzene

    • 1-(tert-butyl)-4-methoxybenzene

Through a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we will illustrate the subtle yet distinct fingerprints that allow for the unambiguous identification of each molecule.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsMethoxy (-OCH₃) ProtonsButyl Group Protons
1-butyl-4-methoxybenzene ~7.10 (d, 2H), ~6.83 (d, 2H)~3.78 (s, 3H)~2.55 (t, 2H), ~1.57 (m, 2H), ~1.35 (m, 2H), ~0.92 (t, 3H)
1-butyl-2-methoxybenzene ~7.15-6.80 (m, 4H)~3.82 (s, 3H)~2.60 (t, 2H), ~1.55 (m, 2H), ~1.38 (m, 2H), ~0.93 (t, 3H)
1-butyl-3-methoxybenzene ~7.18 (t, 1H), ~6.75-6.65 (m, 3H)~3.79 (s, 3H)~2.58 (t, 2H), ~1.60 (m, 2H), ~1.37 (m, 2H), ~0.93 (t, 3H)
1-(sec-butyl)-4-methoxybenzene ~7.12 (d, 2H), ~6.84 (d, 2H)~3.79 (s, 3H)~2.55 (sextet, 1H), ~1.58 (m, 2H), ~1.22 (d, 3H), ~0.81 (t, 3H)
1-(isobutyl)-4-methoxybenzene ~7.08 (d, 2H), ~6.83 (d, 2H)~3.78 (s, 3H)~2.43 (d, 2H), ~2.05 (m, 1H), ~0.89 (d, 6H)
1-(tert-butyl)-4-methoxybenzene ~7.30 (d, 2H), ~6.85 (d, 2H)~3.78 (s, 3H)~1.30 (s, 9H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsMethoxy (-OCH₃) CarbonButyl Group Carbons
1-butyl-4-methoxybenzene ~157.9, 134.8, 129.5, 113.7~55.2~34.4, 33.8, 22.4, 13.9
1-butyl-2-methoxybenzene (Predicted)~157.0, 132.0, 130.0, 127.0, 120.5, 110.5~55.5~31.8, 30.0, 22.8, 14.0
1-butyl-3-methoxybenzene (Predicted)~159.5, 144.5, 129.0, 121.0, 114.5, 111.0~55.1~35.8, 33.5, 22.5, 14.0
1-(sec-butyl)-4-methoxybenzene ~157.8, 141.2, 127.8, 113.8~55.2~41.2, 31.0, 21.9, 12.5
1-(isobutyl)-4-methoxybenzene ~157.8, 132.8, 130.2, 113.8~55.2~44.4, 30.2, 22.4
1-(tert-butyl)-4-methoxybenzene ~158.0, 143.5, 125.8, 113.5~55.2~34.1, 31.5

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-O Stretch (Ether)
1-butyl-4-methoxybenzene ~3030~2950-2850~1610, 1510~1245, 1040
1-butyl-2-methoxybenzene ~3030~2950-2850~1600, 1500~1240, 1030
1-butyl-3-methoxybenzene ~3030~2950-2850~1600, 1490~1250, 1045
1-(sec-butyl)-4-methoxybenzene ~3030~2960-2860~1610, 1510~1245, 1040
1-(isobutyl)-4-methoxybenzene ~3030~2955-2865~1610, 1510~1248, 1038
1-(tert-butyl)-4-methoxybenzene ~3030~2960-2860~1610, 1510~1247, 1035

Table 4: Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion (M⁺)Base PeakKey Fragments
1-butyl-4-methoxybenzene 164121149, 107, 91
1-butyl-2-methoxybenzene 164121133, 107, 91
1-butyl-3-methoxybenzene 164121133, 107, 91
1-(sec-butyl)-4-methoxybenzene 164135121, 107, 91
1-(isobutyl)-4-methoxybenzene 164121149, 107, 91
1-(tert-butyl)-4-methoxybenzene 164149121, 107, 91

Experimental Workflow and Logic

The differentiation of these isomers follows a systematic workflow. An unknown sample is subjected to a series of spectroscopic analyses, and the resulting data is compared against known values to determine its structure.

Spectroscopic_Workflow Workflow for Isomer Identification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_id Isomer Identification Sample Unknown Isomer (C11H16O) Prep_NMR Dissolve in CDCl3 for NMR Analysis Sample->Prep_NMR Prep_IR Prepare KBr pellet or neat sample for IR Sample->Prep_IR Prep_MS Dilute in volatile solvent for GC-MS Sample->Prep_MS NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Analyze_NMR Analyze chemical shifts, splitting patterns, and number of signals NMR->Analyze_NMR Analyze_IR Identify functional group (C-O, aromatic C=C) and substitution patterns IR->Analyze_IR Analyze_MS Determine molecular weight and fragmentation pattern MS->Analyze_MS ID_Positional Positional Isomers (ortho, meta, para) Analyze_NMR->ID_Positional Aromatic region splitting pattern ID_Butyl Butyl Isomers (n-, sec-, iso-, tert-) Analyze_NMR->ID_Butyl Aliphatic region splitting and integration Analyze_IR->ID_Positional Out-of-plane bending (690-900 cm⁻¹) Analyze_MS->ID_Butyl Base peak and fragmentation Final_ID Final Structure Identification ID_Positional->Final_ID ID_Butyl->Final_ID

Caption: Logical workflow for the spectroscopic identification of constitutional isomers.

Key Differentiating Features

¹H NMR Spectroscopy:

  • Aromatic Region: The substitution pattern on the benzene ring is most clearly distinguished here. para-substituted isomers (like 1-butyl-4-methoxybenzene) show a characteristic pair of doublets. ortho- and meta-isomers exhibit more complex multiplet patterns.

  • Aliphatic Region: The structure of the butyl group is revealed by the chemical shifts, splitting patterns, and integration of the signals. For instance, the tert-butyl group in 1-(tert-butyl)-4-methoxybenzene gives a sharp singlet integrating to 9 protons, while the n-butyl group shows a triplet for the terminal methyl group and a series of multiplets for the methylene groups.

¹³C NMR Spectroscopy:

  • The number of unique carbon signals reflects the symmetry of the molecule. For example, para-substituted isomers will have fewer aromatic signals than their ortho or meta counterparts due to symmetry.

  • The chemical shifts of the butyl group carbons are also diagnostic. The quaternary carbon of the tert-butyl group is a key identifier for 1-(tert-butyl)-4-methoxybenzene.

Infrared (IR) Spectroscopy:

  • While all isomers will show the characteristic C-O stretching of an aromatic ether (~1250 cm⁻¹) and aromatic C=C stretching (~1500-1600 cm⁻¹), the out-of-plane C-H bending region (690-900 cm⁻¹) can help distinguish substitution patterns. para-substitution typically gives a strong band around 830-810 cm⁻¹.

Mass Spectrometry:

  • All isomers will have the same molecular ion peak at m/z = 164.

  • The fragmentation pattern, particularly the base peak, is highly dependent on the stability of the resulting carbocations. For example, cleavage of the butyl group in 1-(sec-butyl)-4-methoxybenzene readily forms a stable secondary carbocation, leading to a base peak that is different from the other isomers. The tropylium ion (m/z = 91) is a common fragment for many alkylbenzenes.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a proton-decoupled experiment is typically run with a 45° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture in a die under high pressure (~8-10 tons) to form a transparent pellet.

  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt (e.g., NaCl or KBr) plates.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or a pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation and Conditions: Use a GC system equipped with a capillary column (e.g., a non-polar DB-5 column) coupled to a mass spectrometer. A typical temperature program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at 10°C/min. The injector temperature is typically set to 250°C.

  • Mass Spectrometry: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-400. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum for that peak can be analyzed for its molecular ion and fragmentation pattern.

By employing this combination of spectroscopic techniques and a systematic approach to data interpretation, researchers can confidently distinguish between 1-butyl-4-methoxybenzene and its constitutional isomers, ensuring the correct identification of these compounds in their research and development endeavors.

Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1-butyl-4-methoxybenzene and related derivatives, with a focus on their potential antimicrobial, anticancer, and antioxidant properties. While direct experimental data on the biological activity of 1-butyl-4-methoxybenzene is limited in publicly available literature, this document summarizes the activities of structurally related compounds containing the 4-alkylanisole core and other methoxybenzene derivatives. This information is intended to serve as a valuable resource for researchers investigating the potential of this chemical scaffold in drug discovery and development.

Comparative Analysis of Biological Activities

The biological activities of various methoxybenzene derivatives have been explored, demonstrating a range of effects from antimicrobial to anticancer and antioxidant. The following tables summarize the quantitative data found in the literature for compounds related to the 1-butyl-4-methoxybenzene scaffold.

Antimicrobial Activity

Derivatives of methoxybenzene have been shown to exhibit activity against various bacterial and fungal strains. The data is typically presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound/DerivativeTarget Organism(s)MIC (µg/mL)MBC (µg/mL)Reference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi (ATCC 6539)64128[1]
Salmonella typhi (clinical isolate)128>128[1]
Salmonella paratyphi A64128[1]
Salmonella paratyphi B128>128[1]
Salmonella typhimurium64128[1]
Pyrazoline Derivative with 4-methoxy substitutionStaphylococcus aureus32-512Not Reported[2]
Enterococcus faecalis32-512Not Reported[2]
Escherichia coli32-512Not Reported[2]
Pseudomonas aeruginosa32-512Not Reported[2]
Candida albicans32-512Not Reported[2]
Anticancer Activity

Several studies have investigated the anticancer potential of methoxybenzene-containing molecules. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

Compound/DerivativeCell Line(s)IC50 (µM)Reference
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast Cancer)2.5[3]
T47D (Breast Cancer)15.8[3]
HeLa (Cervical Cancer)12.6[3]
2-phenylacrylonitrile derivative (1g2a)HCT116 (Colon Cancer)0.0059[4]
BEL-7402 (Liver Cancer)0.0078[4]
3,4,5-trimethoxyphenyl containing compoundsVarious cancer cell linesPotent activity reported[4]
4-(1,2,3-triazol-1-yl)coumarin derivativesMCF-7, SW480, A549Attractive antitumor activities[5]
Antioxidant Activity

The antioxidant capacity of methoxybenzene derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound/DerivativeAssayAntioxidant ActivityReference
(Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs with 3-alkoxy-4-hydroxy groupDPPH Radical Scavenging61-62% scavenging at 100 µM[6]
ABTS+ Radical Scavenging>80% inhibition at 100 µM[6]
ROS Scavenging in B16F10 cellsSignificant inhibition[6]
1,1′-Biphenylnitrones (BPNs)Hydroxyl Radical Scavenging82% at 100 µM[7]
Lipid Peroxidation Inhibition68% at 100 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used for screening the biological activities of compounds like 1-butyl-4-methoxybenzene and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control.

Signaling Pathways and Experimental Workflows

The biological effects of methoxybenzene derivatives can be mediated through various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.

Potential Signaling Pathways

Based on the activities of related compounds, derivatives of 1-butyl-4-methoxybenzene could potentially modulate pathways such as:

  • Hedgehog Signaling Pathway: Aberrant activation of this pathway is implicated in several cancers. Some methoxybenzamide derivatives have been shown to inhibit this pathway by targeting the Smoothened (Smo) receptor.[8]

  • MAPK/NF-κB Signaling Pathway: These pathways are central to the regulation of inflammation and cellular responses to oxidative stress. Pterostilbene derivatives, which share some structural similarities, have been found to attenuate inflammation and oxidative stress by modulating these pathways.[5]

Below are graphical representations of a generalized experimental workflow for biological activity screening and a simplified overview of the Hedgehog signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Further Steps synthesis Synthesis of 1-butyl-4-methoxybenzene Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC, MBC) purification->antimicrobial anticancer Anticancer Assays (MTT, etc.) purification->anticancer antioxidant Antioxidant Assays (DPPH, etc.) purification->antioxidant data_analysis Data Analysis (IC50, MIC calculation) antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Experimental workflow for screening biological activities.

Simplified Hedgehog (Hh) signaling pathway.

References

A Guide to Inter-Laboratory Cross-Validation of Analytical Results for 1-butyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical results for 1-butyl-4-methoxybenzene obtained from different laboratories. Ensuring consistency and reproducibility of analytical data is paramount in scientific research and drug development. This document outlines hypothetical comparative data, detailed experimental protocols for common analytical techniques, and a workflow for the cross-validation process.

Comparative Analysis of 1-butyl-4-methoxybenzene Quantification

The following table summarizes hypothetical quantitative results for the analysis of a standardized sample of 1-butyl-4-methoxybenzene from three different laboratories. This data is presented to illustrate a typical outcome of a cross-validation study.

ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Laboratory C (HPLC-UV)Acceptance Criteria
Mean Concentration (mg/mL)1.051.031.080.95 - 1.05
Standard Deviation0.040.050.06≤ 0.07
Relative Standard Deviation (%)3.814.855.56≤ 7%
Recovery (%)101.299.5102.195 - 105%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard analytical procedures for the quantification of aromatic compounds like 1-butyl-4-methoxybenzene.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the quantitative analysis of 1-butyl-4-methoxybenzene.

1. Sample Preparation:

  • A stock solution of 1-butyl-4-methoxybenzene (10 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL.

  • The standardized sample for inter-laboratory comparison is prepared at a target concentration of 1.0 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Quantification is performed using a calibration curve generated from the peak areas of the calibration standards.

  • The concentration of 1-butyl-4-methoxybenzene in the standardized sample is determined from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general method for the HPLC-based quantification of 1-butyl-4-methoxybenzene.

1. Sample Preparation:

  • Sample preparation follows the same procedure as for the GC-MS protocol.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area versus the concentration of the calibration standards.

  • The concentration of 1-butyl-4-methoxybenzene in the standardized sample is calculated using the regression equation from the calibration curve.

Visualizing the Cross-Validation Process

The following diagrams illustrate the workflow of a typical inter-laboratory cross-validation study.

cross_validation_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Independent Analysis cluster_comparison Phase 3: Data Comparison & Evaluation A Define Analytical Protocol B Prepare & Distribute Standardized Sample A->B C Lab A Analysis (GC-MS) B->C D Lab B Analysis (GC-MS) B->D E Lab C Analysis (HPLC-UV) B->E F Collect & Tabulate Results C->F D->F E->F G Statistical Analysis (e.g., ANOVA) F->G H Compare Against Acceptance Criteria G->H I Final Report & Conclusion H->I analytical_method_comparison GCMS GC-MS Technique: Gas Chromatography-Mass Spectrometry Separation: Volatility & Polarity Detection: Mass-to-charge ratio Strengths: High sensitivity and specificity HPLC HPLC-UV Technique: High-Performance Liquid Chromatography Separation: Polarity Detection: UV Absorbance Strengths: Robust, widely available Analyte 1-butyl-4-methoxybenzene Analyte->GCMS Analysis Analyte->HPLC Analysis

Performance Evaluation of 1-Butyl-4-methoxybenzene as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of 1-butyl-4-methoxybenzene as a chemical reference standard. Its properties and performance are objectively compared with viable alternatives, supported by detailed experimental protocols for its qualification. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of reference standards in analytical testing.

Comparative Analysis of Physicochemical Properties

A reliable reference standard must possess well-characterized physicochemical properties. The following table summarizes the key properties of 1-butyl-4-methoxybenzene and two potential alternative standards, p-tert-butylanisole and anethole. These alternatives were selected based on their structural similarity and common use in analytical applications involving aromatic compounds.

Property1-Butyl-4-methoxybenzenep-tert-ButylanisoleAnethole
CAS Number 18272-84-95396-38-3[1][2][3]104-46-1 / 4180-23-8[4][5]
Molecular Formula C₁₁H₁₆O[1]C₁₁H₁₆O[1]C₁₀H₁₂O[4]
Molecular Weight 164.24 g/mol [2]164.24 g/mol [1][2]148.20 g/mol [4]
Physical Form Liquid[6]Clear colorless to slightly yellow liquid[1]Colorless liquid[4]
Boiling Point Not available80°C at 1.5 mm Hg[1]236°C[4]
Melting Point Not available18°C[1]23°C[4]
Density Not available0.938 g/mL at 25°C[1]0.983 g/mL[4]
Refractive Index Not availablen20/D 1.503[1]n20/D 1.557 - 1.561[4]
Purity (Typical) ≥97%[6]≥97%High purity, often >99% for the trans-isomer[7]

Performance Characteristics as a Reference Standard

The suitability of a compound as a reference standard is determined by several performance characteristics. This table provides a comparative overview based on the available data and typical considerations for reference materials.

Performance Characteristic1-Butyl-4-methoxybenzenep-tert-ButylanisoleAnethole
Purity & Traceability Commercially available in high purity. Traceability to national standards would require certification.Commercially available in high purity. Amenable to purification by distillation.Available in very high purity, especially the trans-isomer, which can be purified by crystallization.[4]
Stability Expected to be stable under standard laboratory conditions, though formal stability studies are recommended.Generally stable, but should be stored properly to prevent degradation.The trans-isomer is more stable than the cis-isomer.[7] Susceptible to oxidation and polymerization; requires storage under inert atmosphere and protection from light.
Solubility Soluble in common organic solvents.Soluble in organic solvents.Poorly soluble in water, but highly soluble in ethanol.[6]
Hygroscopicity Not expected to be significantly hygroscopic.Not expected to be significantly hygroscopic.Low hygroscopicity.
Safety Considerations Standard handling precautions for chemical reagents are advised.Combustible liquid.The cis-isomer is significantly more toxic than the trans-isomer.[7]

Experimental Protocols for Qualification

The following protocols outline the necessary steps to qualify 1-butyl-4-methoxybenzene as a reference standard.

Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of 1-butyl-4-methoxybenzene and to quantify any organic impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for the analysis of aromatic compounds (e.g., DB-5 or equivalent).

  • Data acquisition and processing software.

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of 1-butyl-4-methoxybenzene and dissolve in a suitable solvent (e.g., high-purity acetone or hexane) to a final concentration of 1 mg/mL.

  • GC-FID Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis: Inject the prepared sample solution into the GC-FID system.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the identity of the material by comparing its infrared spectrum with a known reference spectrum or by interpreting the functional group region.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Apply a small drop of the neat liquid 1-butyl-4-methoxybenzene directly onto the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Compare the obtained spectrum with a reference spectrum of 1-butyl-4-methoxybenzene. The positions and relative intensities of the absorption bands should be concordant. Key characteristic bands to observe include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (ether linkage).

Identity and Purity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and assess the purity of 1-butyl-4-methoxybenzene.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of 1-butyl-4-methoxybenzene in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., maleic acid).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Spectral Analysis:

    • Identity Confirmation: Verify that the chemical shifts, splitting patterns, and integration values of the signals are consistent with the structure of 1-butyl-4-methoxybenzene.

    • Purity Assessment: Quantify the purity by comparing the integral of a characteristic signal of 1-butyl-4-methoxybenzene with the integral of the internal standard.

Stability Study

Objective: To establish the stability of 1-butyl-4-methoxybenzene under defined storage conditions.

Procedure:

  • Sample Storage: Store aliquots of the material under various conditions, such as refrigerated (2-8°C), ambient (20-25°C), and accelerated (e.g., 40°C/75% RH).

  • Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 12, 24 months).

  • Analysis: At each time point, perform purity analysis using a stability-indicating method, such as the GC-FID method described above.

  • Evaluation: Compare the purity results over time to determine if any significant degradation has occurred.

Visualizing Key Processes

Diagrams can clarify complex workflows and logical relationships, aiding in the proper management and selection of reference standards.

G Workflow for Reference Standard Qualification A Candidate Material Selection B Physicochemical Characterization (Melting Point, Boiling Point, etc.) A->B C Identity Confirmation (FTIR, NMR, MS) B->C D Purity Assessment (Chromatography, qNMR) C->D E Content Assignment D->E F Stability Study E->F G Certificate of Analysis Generation F->G H Qualified Reference Standard G->H

Caption: A generalized workflow for the qualification of a chemical reference standard.

G Decision Tree for Reference Standard Selection A Define Analytical Need B High Purity Required? A->B C Commercially Available? B->C Yes H Re-evaluate Analytical Method B->H No D Structurally Similar to Analyte? C->D Yes G Synthesize or Purify In-House C->G No E Stable Under Use Conditions? D->E Yes D->H No F Select Candidate Standard E->F Yes E->H No

Caption: A logical decision tree for selecting an appropriate reference standard.

References

Economic Analysis of 4-Butylanisole Production: A Comparative Guide to Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive economic analysis of various production methods for 4-butylanisole, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail traditional and emerging "green" synthesis routes, presenting quantitative data, detailed experimental protocols, and a comparative assessment of their economic and environmental viability.

Overview of Synthesis Routes

The production of 4-butylanisole is primarily achieved through two main strategies: a traditional two-step process involving Friedel-Crafts acylation followed by a reduction, and a more direct, "greener" approach of Friedel-Crafts alkylation. This guide will compare the following methods:

  • Method A: Traditional Two-Step Synthesis

    • Friedel-Crafts Acylation: Reaction of anisole with butyryl chloride using a stoichiometric amount of aluminum chloride (AlCl₃) as the catalyst to produce 4-methoxybutyrophenone.

    • Clemmensen Reduction: Reduction of the intermediate ketone, 4-methoxybutyrophenone, using amalgamated zinc and hydrochloric acid to yield 4-butylanisole.

  • Method B: "Green" Friedel-Crafts Alkylation

    • Direct Butylation: Catalytic alkylation of anisole with butanol using a solid acid catalyst, such as a zeolite (e.g., H-Beta), to directly form 4-butylanisole.

The economic viability of these methods is influenced by factors such as the cost of raw materials and catalysts, reaction yields, energy consumption, and waste disposal costs.

Comparative Economic and Performance Data

The following table summarizes the key quantitative data for the different production methods of 4-butylanisole. Prices for chemicals are estimates based on available supplier information and may vary based on purity and volume.

ParameterMethod A1: Friedel-Crafts AcylationMethod A2: Clemmensen ReductionMethod B: "Green" Direct Alkylation
Starting Materials Anisole, Butyryl Chloride4-Methoxybutyrophenone, Zinc, Mercuric Chloride, Hydrochloric AcidAnisole, 1-Butanol
Catalyst Aluminum Chloride (AlCl₃)-Zeolite (H-Beta)
Typical Yield ~90% (for 4-methoxyacetophenone)High (specific data for 4-methoxybutyrophenone is scarce, but generally >80%)Moderate to High (dependent on catalyst and conditions)
Reaction Temperature 0 - 50 °CReflux150 - 250 °C
Reaction Time 2 - 4 hours4 - 8 hours2 - 6 hours
Catalyst Loading Stoichiometric (or excess)-Catalytic (recyclable)
Estimated Raw Material Cost per kg of Product HighModerateModerate
Environmental Impact High (corrosive catalyst, significant waste)High (use of toxic mercury, acidic waste)Low (recyclable catalyst, water as byproduct)

Experimental Protocols

Method A: Traditional Two-Step Synthesis

Step 1: Friedel-Crafts Acylation of Anisole to 4-Methoxybutyrophenone

  • Materials: Anisole, Butyryl Chloride, Anhydrous Aluminum Chloride, Dichloromethane (solvent), Hydrochloric Acid, Water, Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.

    • Slowly add butyryl chloride to the cooled suspension with stirring.

    • After the addition of butyryl chloride, add anisole dropwise while maintaining the temperature below 10°C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude 4-methoxybutyrophenone can be purified by vacuum distillation.

Step 2: Clemmensen Reduction of 4-Methoxybutyrophenone to 4-Butylanisole [1][2][3][4]

  • Materials: 4-Methoxybutyrophenone, Zinc dust, Mercuric Chloride, Concentrated Hydrochloric Acid, Toluene (solvent), Water, Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride in dilute hydrochloric acid for a short period. Decant the aqueous solution and wash the amalgamated zinc with water.

    • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

    • Add the 4-methoxybutyrophenone to the flask and heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of hydrochloric acid may be added during the reflux period.

    • After cooling, separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude 4-butylanisole is then purified by vacuum distillation.

Method B: "Green" Friedel-Crafts Alkylation (Direct Butylation)[5]
  • Materials: Anisole, 1-Butanol, Zeolite H-Beta catalyst.

  • Procedure:

    • In a fixed-bed reactor, place the Zeolite H-Beta catalyst.

    • Heat the reactor to the desired reaction temperature (e.g., 200°C).

    • Feed a mixture of anisole and 1-butanol (with a specific molar ratio) through the catalyst bed at a defined weight hourly space velocity (WHSV).

    • The reaction is carried out at atmospheric pressure.

    • The product stream is collected, and the components are separated and purified by distillation.

    • The zeolite catalyst can be regenerated by calcination and reused.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis methods.

Traditional_Synthesis Anisole Anisole FCA Friedel-Crafts Acylation Anisole->FCA ButyrylChloride Butyryl Chloride ButyrylChloride->FCA AlCl3 AlCl₃ (Catalyst) AlCl3->FCA Methoxybutyrophenone 4-Methoxybutyrophenone FCA->Methoxybutyrophenone CR Clemmensen Reduction Methoxybutyrophenone->CR ZnHg Zn(Hg) / HCl ZnHg->CR Butylanisole 4-Butylanisole CR->Butylanisole

Figure 1: Workflow for the traditional two-step synthesis of 4-butylanisole.

Green_Synthesis Anisole Anisole FCA Direct Alkylation Anisole->FCA Butanol 1-Butanol Butanol->FCA Zeolite Zeolite Catalyst Zeolite->FCA Butylanisole 4-Butylanisole FCA->Butylanisole

Figure 2: Workflow for the 'green' direct alkylation synthesis of 4-butylanisole.

Conclusion and Recommendations

The traditional two-step synthesis of 4-butylanisole via Friedel-Crafts acylation and Clemmensen reduction is a well-established method. However, it suffers from significant drawbacks, including the use of stoichiometric amounts of a corrosive and hazardous catalyst (AlCl₃), the generation of substantial acidic waste, and the use of toxic mercury in the reduction step. These factors contribute to higher operational costs, particularly in terms of waste management and environmental compliance.

The "green" direct alkylation of anisole with butanol over a solid acid catalyst like a zeolite presents a more sustainable and potentially more economical alternative. Key advantages of this method include:

  • Catalyst Reusability: Solid acid catalysts can be regenerated and reused, significantly reducing catalyst cost and waste.

  • Reduced Waste: The primary byproduct of the alkylation with an alcohol is water, making the process inherently cleaner.

  • Simplified Process: A one-step process is generally more efficient and requires less capital investment than a two-step process.

While the initial investment in a fixed-bed reactor for the direct alkylation process may be higher, the long-term operational savings from reduced catalyst and waste disposal costs, coupled with a simpler process, make it a highly attractive option for the industrial production of 4-butylanisole. Further research and process optimization are recommended to maximize the yield and selectivity of the direct butylation method to enhance its economic competitiveness. For drug development professionals, the cleaner profile of the "green" synthesis route may also be advantageous in meeting stringent purity requirements and regulatory standards.

References

Safety Operating Guide

Proper Disposal of Benzene, 1-butyl-4-methoxy-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the safe disposal of Benzene, 1-butyl-4-methoxy- (CAS No. 18272-84-9), ensuring compliance with safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Benzene, 1-butyl-4-methoxy- is an aromatic ether that requires careful handling due to its potential hazards. A Safety Data Sheet (SDS) indicates that it can cause irritation and may be harmful if inhaled, comes into contact with skin, or is swallowed[1]. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood[1].

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure[1].

Hazard Assessment: Peroxide Formation

A significant hazard associated with ethers like Benzene, 1-butyl-4-methoxy- is the potential for the formation of explosive peroxides upon exposure to air and light over time[2][3]. These peroxides can be sensitive to shock, heat, or friction, posing a serious explosion risk, especially during distillation or evaporation[3].

Key considerations for peroxide management include:

  • Dating Containers: All containers of Benzene, 1-butyl-4-methoxy- should be marked with the date received and the date opened to track their age.

  • Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as the presence of crystals, a viscous liquid, or a cloudy appearance. If any of these are observed, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately[4].

  • Regular Testing: Periodic testing for peroxides is crucial, especially for containers that have been open for an extended period.

Quantitative Data Summary
PropertyValueReference
CAS Number 18272-84-9[5][6][7][8]
Molecular Formula C₁₁H₁₆O[5][8]
Molecular Weight 164.24 g/mol [5]
Physical Form Liquid[6]
Purity ≥95%[1]
Hazards Irritant, potentially harmful[1]
EPA Hazardous Waste Codes (Probable) F003, F005[9][10][11][12]

Experimental Protocol: Peroxide Detection

Regularly testing for the presence of peroxides is a critical safety step before using or disposing of aged Benzene, 1-butyl-4-methoxy-. Two common methods are detailed below.

Method 1: Peroxide Test Strips

Commercial test strips provide a quick and convenient method for detecting hydroperoxides in simple ethers[2][13].

Materials:

  • Commercial peroxide test strips (e.g., from a chemical supplier)

  • Sample of Benzene, 1-butyl-4-methoxy-

Procedure:

  • Follow the manufacturer's instructions for the specific test strips being used.

  • Typically, this involves dipping the test strip into the solvent for a specified time.

  • Compare the resulting color of the strip to the color chart provided to determine the peroxide concentration.

  • If the peroxide concentration is above the acceptable limit set by your institution's safety guidelines (often >10 ppm), the solvent must be treated or disposed of as a high-hazard waste[13][14].

Method 2: Potassium Iodide Test

This method is more sensitive and can detect dialkyl peroxides in addition to hydroperoxides[2].

Materials:

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Sample of Benzene, 1-butyl-4-methoxy-

  • Test tube

Procedure:

  • Prepare a fresh solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid[2][3].

  • In a clean test tube, add 1 mL of the Benzene, 1-butyl-4-methoxy- to be tested.

  • Add the freshly prepared potassium iodide solution to the test tube.

  • Observe the color of the resulting mixture against a white background[14].

    • Pale yellow: Indicates a low concentration of peroxides.

    • Bright yellow to brown: Indicates a high and potentially hazardous concentration of peroxides[2][3].

Step-by-Step Disposal Plan

The disposal of Benzene, 1-butyl-4-methoxy- must be handled as a hazardous waste stream in compliance with all institutional and governmental regulations.

1. Pre-Disposal Assessment:

  • Check for Peroxides: Before preparing the waste for disposal, test for the presence of peroxides using one of the methods described above.
  • Consult Safety Office: If peroxides are detected at a hazardous level, do not proceed with disposal. Contact your institution's EHS office for guidance on stabilization or specialized disposal procedures.

2. Waste Collection and Accumulation:

  • Designated Container: Collect waste Benzene, 1-butyl-4-methoxy- in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid[15].
  • Labeling: The hazardous waste label must be filled out completely and accurately, including the words "Hazardous Waste," the full chemical name ("Benzene, 1-butyl-4-methoxy-"), and the associated hazards (e.g., Flammable, Irritant)[16][17].
  • Segregation: Do not mix Benzene, 1-butyl-4-methoxy- with other waste streams, particularly halogenated solvents, as this can complicate disposal and increase costs[18][19]. This compound is a non-halogenated solvent[16][17][18].
  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from heat, sparks, and open flames[17]. Keep the container closed except when adding waste[16][17].

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held Benzene, 1-butyl-4-methoxy- must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected in the appropriate hazardous waste container[16]. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.

4. Final Disposal:

  • Professional Disposal Service: The disposal of chemical waste must be handled by a licensed professional waste disposal service[1].
  • Scheduling Pickup: Once the waste container is nearly full (leaving adequate headspace), schedule a pickup with your institution's EHS office or their designated waste contractor.

Logical Workflow for Disposal Decision-Making

start Start: Prepare to Dispose of Benzene, 1-butyl-4-methoxy- ppe Wear Appropriate PPE start->ppe inspect Visually Inspect Container for Peroxide Crystals ppe->inspect crystals_found Crystals or Precipitate Found? inspect->crystals_found contact_ehs STOP! Do Not Move Container. Contact EHS Immediately. crystals_found->contact_ehs  Yes test_peroxides Test for Peroxides crystals_found->test_peroxides No peroxides_high Peroxides > 10 ppm? test_peroxides->peroxides_high stabilize Consult EHS for Stabilization/Special Disposal peroxides_high->stabilize  Yes collect_waste Collect in Labeled Hazardous Waste Container peroxides_high->collect_waste No schedule_pickup Schedule Waste Pickup with EHS stabilize->schedule_pickup segregate Segregate from Halogenated Waste collect_waste->segregate store Store in Satellite Accumulation Area segregate->store store->schedule_pickup end Disposal Complete schedule_pickup->end

Caption: Disposal workflow for Benzene, 1-butyl-4-methoxy-.

References

Personal protective equipment for handling Benzene, 1-butyl-4-methoxy-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Benzene, 1-butyl-4-methoxy- (CAS No. 18272-84-9), tailored for researchers, scientists, and drug development professionals. The following procedural steps and personal protective equipment (PPE) recommendations are critical for ensuring laboratory safety.

Hazard Identification

Benzene, 1-butyl-4-methoxy- is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling Benzene, 1-butyl-4-methoxy-.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Full contact: Material: Nitrile rubber, Minimum layer thickness: 0.11 mm, Break through time: 480 min. Splash contact: Material: Nitrile rubber, Minimum layer thickness: 0.11 mm, Break through time: 480 min.
Body Protection Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Ensure eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation or puncture.

  • Dispensing: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[1] When transferring, use appropriate tools (e.g., pipette, spatula) to minimize the generation of aerosols.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1]

Storage:

  • Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.

  • Containers that are opened must be carefully resealed and kept upright to prevent leakage.

Emergency Procedures

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

Waste Disposal:

  • The generation of waste should be avoided or minimized wherever possible.

  • Dispose of this material and its container to a licensed hazardous-waste disposal contractor.

  • Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.

Contaminated Packaging:

  • Dispose of as unused product.

Workflow for Handling and Disposal of Benzene, 1-butyl-4-methoxy-

start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe handling Handle Chemical in Fume Hood - Avoid contact and inhalation ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area - Tightly sealed container handling->storage After Use spill Emergency: Spill or Exposure handling->spill If Spill/Exposure Occurs disposal_prep Prepare for Disposal handling->disposal_prep After Experiment storage->disposal_prep When No Longer Needed first_aid Administer First Aid - Skin: Wash with soap and water - Eyes: Rinse with water - Inhalation: Move to fresh air - Ingestion: Rinse mouth spill->first_aid seek_medical Seek Medical Attention first_aid->seek_medical waste_collection Collect Waste - Unused chemical - Contaminated materials disposal_prep->waste_collection waste_disposal Dispose of as Hazardous Waste - Follow institutional and local regulations waste_collection->waste_disposal end End waste_disposal->end

Caption: Safe handling and disposal workflow for Benzene, 1-butyl-4-methoxy-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.